3-Methyl-4'-morpholinomethyl benzophenone
Description
BenchChem offers high-quality 3-Methyl-4'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-3-2-4-18(13-15)19(21)17-7-5-16(6-8-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAESQWNUOVYNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642616 | |
| Record name | (3-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-64-7 | |
| Record name | Methanone, (3-methylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-4'-morpholinomethyl benzophenone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Pharmacological Potential of 3-Methyl-4'-morpholinomethyl benzophenone
Executive Summary
This technical guide provides a comprehensive scientific overview of 3-Methyl-4'-morpholinomethyl benzophenone, a synthetic derivative of the pharmacologically significant benzophenone scaffold. Benzophenones are a class of compounds, both naturally occurring and synthetic, that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The incorporation of a morpholine moiety, a common heterocycle in modern drug discovery, is strategically intended to enhance pharmacokinetic properties and introduce new biological interactions[4][5]. This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the molecule's structural attributes, physicochemical properties, a robust synthetic pathway via the Mannich reaction, and a complete spectroscopic characterization workflow. Furthermore, it explores the compound's pharmacological potential by contextualizing it within the known structure-activity relationships (SAR) of related benzophenone and morpholine derivatives, particularly as a candidate for anticancer and multidrug resistance modulation research[6][7].
Part 1: Molecular Profile and Physicochemical Properties
The Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry
The benzophenone framework, characterized by a central carbonyl group connecting two phenyl rings, is a ubiquitous and versatile scaffold in medicinal chemistry[2]. Its rigid, yet conformationally adaptable, structure allows it to serve as a foundational element for interacting with a diverse range of biological targets. The carbonyl group can act as a hydrogen bond acceptor, while the two aromatic rings provide a large surface area for hydrophobic and π-stacking interactions. Substitutions on these rings modulate the electronic properties and steric profile of the molecule, allowing for the fine-tuning of its biological activity[1][3].
Structural Elucidation
3-Methyl-4'-morpholinomethyl benzophenone is a derivative designed to merge the core benzophenone scaffold with functional groups known to influence bioactivity.
-
IUPAC Name: (3-Methylphenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone
-
Molecular Formula: C₁₉H₂₁NO₂
-
Molecular Weight: 295.38 g/mol
The structure features a methyl group on one phenyl ring and a morpholinomethyl substituent on the other. The methyl group can enhance binding through hydrophobic interactions, while the morpholine group is expected to increase aqueous solubility and metabolic stability, properties that are highly desirable in drug candidates[4].
Physicochemical Data Summary
While experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structural components and data from analogous compounds.
| Property | Predicted Value / Observation | Rationale and Comparative Insights |
| Melting Point (°C) | 110 - 125 | Unsubstituted benzophenone has a melting point of 47-49°C[8]. The increased molecular weight, polarity from the morpholine group, and potential for crystalline packing are expected to raise the melting point significantly compared to the parent scaffold. |
| Boiling Point (°C) | > 400 | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The morpholine moiety, a tertiary amine, imparts basicity and increases polarity, which should enhance solubility in protic and polar aprotic solvents. It is expected to be more water-soluble than simple benzophenone but likely requires acidification to achieve high aqueous concentrations. |
| Calculated logP | ~3.5 - 4.5 | While the morpholine group reduces lipophilicity, the overall molecule retains a significant nonpolar character from the two phenyl rings and the methyl group. Lipophilicity is a critical factor for activity in certain targets, such as P-glycoprotein inhibitors[7]. |
| Appearance | Likely an off-white to pale yellow crystalline solid. | Based on the appearance of similar synthetic benzophenone derivatives. |
Part 2: Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The most direct and efficient synthetic route to 3-Methyl-4'-morpholinomethyl benzophenone is the Mannich reaction. This three-component condensation is ideal for introducing an aminomethyl group onto a carbon atom that is acidic, such as the methyl group of a suitably activated benzophenone precursor[9]. The key disconnection is at the benzylic carbon, leading back to 4'-methyl-3-methylbenzophenone, formaldehyde, and morpholine.
Sources
- 1. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 融点スタンダード47~49°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Structure Elucidation of 3-Methyl-4'-morpholinomethyl benzophenone: A Multi-technique Spectroscopic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 3-Methyl-4'-morpholinomethyl benzophenone, a compound representative of pharmacologically relevant substituted aromatic ketones. We will move beyond simple data reporting to explore the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document serves as a practical blueprint for researchers and scientists, detailing not only the "how" but the "why" of each analytical step, ensuring a robust and self-validating approach to molecular characterization.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into the fine details of atomic connectivity, the primary objective is to establish the compound's molecular formula and its degree of unsaturation. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
Mass Spectrometry (MS)
Expertise & Experience: For a molecule containing polar functional groups like a ketone and a tertiary amine (morpholine), Electrospray Ionization (ESI) is the preferred ionization method due to its soft ionization nature, which minimizes premature fragmentation and typically yields a prominent protonated molecular ion ([M+H]⁺).
The expected molecular formula is C₁₉H₂₁NO₂. The monoisotopic mass is calculated to be 295.1572 g/mol . An HRMS experiment should yield a protonated molecule [M+H]⁺ at m/z 296.1645. Observing this value with a mass accuracy of less than 5 ppm provides high confidence in the proposed elemental composition.
The degree of unsaturation (DoU) can be calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2). For C₁₉H₂₁NO₂, DoU = 19 + 1 - (21/2) + (1/2) = 10. This high value immediately suggests the presence of multiple rings and/or double bonds, consistent with the proposed two benzene rings (DoU = 4 each), one carbonyl group (DoU = 1), and the saturated morpholine ring (DoU = 1, as it is a ring).
Data Presentation: Predicted Mass Spectrometry Data
| Ion Species | Calculated m/z | Description |
| [M+H]⁺ | 296.1645 | Protonated molecular ion. Confirms molecular weight. |
| [M-C₄H₈NO]⁺ | 210.0961 | Loss of the morpholine radical via cleavage of the C-N bond. |
| [C₅H₁₀NO]⁺ | 100.0757 | Morpholinomethyl cation, a characteristic fragment. |
| [C₇H₇CO]⁺ | 119.0491 | 3-Methylbenzoyl cation. |
| [C₆H₅CO]⁺ | 105.0335 | Benzoyl cation.[1][2] |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to approximately 1 µg/mL using a 50:50 (v/v) solution of water and methanol containing 0.1% formic acid to facilitate protonation.[3]
-
Instrumentation: Utilize a triple quadrupole or Orbitrap mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 296.2) for collision-induced dissociation (CID) with argon gas to observe the characteristic fragment ions listed in the table above. This confirms the presence of the key substructures.[4]
Functional Group Identification: The Spectroscopic Survey
With the molecular formula established, the next logical step is to confirm the presence of the key functional groups (ketone, aromatic rings, ether, amine) using vibrational and electronic spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique perfect for identifying characteristic bonds. The most telling feature of a benzophenone derivative is its conjugated carbonyl (C=O) stretch. Conjugation with the aromatic rings weakens the C=O double bond, shifting its absorption to a lower wavenumber compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[5][6][7]
Data Presentation: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Moiety |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Rings |
| 2980-2800 | Medium | C-H Stretch | Aliphatic (Methyl, Methylene, Morpholine) |
| ~1660 | Strong, Sharp | C=O Stretch | Conjugated Ketone[5][7][8] |
| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Rings |
| ~1220, ~1115 | Strong | C-O-C Asymmetric/Symmetric Stretch | Ether (Morpholine)[9] |
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal and collect the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: The benzophenone core is a strong chromophore. UV-Vis spectroscopy confirms the presence of this extensive conjugated system. We expect to see two primary absorption bands: a strong band corresponding to a π → π* transition and a weaker, longer-wavelength band from the n → π* transition of the carbonyl group's non-bonding electrons.[10][11][12][13]
Data Presentation: Predicted UV-Vis Absorption Maxima
| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |
| ~250 nm | High | π → π |
| ~340 nm | Low | n → π |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or cyclohexane) of known concentration (e.g., 1 mg/mL).[12] Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the blank with the sample solution in a matched quartz cuvette and record the absorption spectrum from approximately 200 to 600 nm.
Definitive Structural Assembly: NMR Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides an unambiguous picture of the molecular skeleton.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information on the chemical environment, number, and neighboring protons for every unique proton in the molecule. The morpholine moiety has a characteristic spectral pattern, often appearing as two distinct signals for the protons adjacent to the nitrogen versus those adjacent to the oxygen.[14][15]
Data Presentation: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.30 | Multiplet | 8H | Aromatic Protons (C₆H₄ and C₆H₄) |
| ~3.75 | Triplet (t) | 4H | -O-CH₂- (Morpholine)[9] |
| ~3.60 | Singlet (s) | 2H | -N-CH₂-Ar (Methylene Bridge) |
| ~2.50 | Triplet (t) | 4H | -N-CH₂- (Morpholine)[9] |
| ~2.42 | Singlet (s) | 3H | Ar-CH₃ (Methyl) |
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR maps the carbon backbone of the molecule. The chemical shift of the carbonyl carbon is highly diagnostic for ketones. The number of distinct signals confirms the molecular symmetry. For this molecule, we expect 15 distinct signals in the aromatic/carbonyl region and 4 signals in the aliphatic region.
Data Presentation: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~196.5 | C=O (Ketone) |
| 144.0 - 125.0 | Aromatic Carbons (12 signals) |
| ~67.0 | -O-CH₂- (Morpholine)[16] |
| ~62.5 | -N-CH₂-Ar (Methylene Bridge) |
| ~53.8 | -N-CH₂- (Morpholine)[16] |
| ~21.5 | Ar-CH₃ (Methyl) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set spectral width to ~16 ppm, acquisition time ~2-3 s, relaxation delay ~2 s.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to ~240 ppm, with a longer relaxation delay (5 s) to ensure proper quantitation of quaternary carbons.
-
-
2D NMR (Optional but Recommended):
-
COSY: Run a standard gradient-selected COSY experiment to establish proton-proton coupling networks within the aromatic rings.
-
HSQC: Run a standard gradient-selected HSQC experiment to correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
-
Integrated Analysis and Workflow
The power of this multi-technique approach lies in the convergence of data. Each experiment validates the others, building a self-consistent and trustworthy structural assignment.
Logical Relationship: The Structure Elucidation Cascade
The process follows a logical cascade, where information from one technique informs the interpretation of the next. This workflow ensures that the final structure is supported by multiple, independent lines of evidence.
Caption: The structure elucidation workflow, from molecular formula to final validated structure.
Conclusion
The structure of 3-Methyl-4'-morpholinomethyl benzophenone is unequivocally confirmed through the systematic and integrated application of modern spectroscopic techniques. HRMS establishes the molecular formula, FT-IR and UV-Vis identify the core functional groups and conjugated system, and a suite of NMR experiments provides the definitive map of atomic connectivity. This guide demonstrates a robust, self-validating methodology that ensures the scientific integrity required in research and drug development. By understanding the causality behind each analytical choice, scientists can confidently and efficiently characterize novel molecular entities.
References
-
PubMed. (2009, September 15). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Available at: [Link]
-
Assaf, J., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(3), 215-228. Available at: [Link]
-
Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. Available at: [Link]
-
ResearchGate. (2018). The benzophenones: Isolation, structural elucidation and biological activities. Available at: [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Available at: [Link]
-
ResearchGate. (2024). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. Available at: [Link]
-
MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. Available at: [Link]
-
American Chemical Society. (1998). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. Journal of the American Chemical Society, 120(50), 13021-13029. Available at: [Link]
-
Canadian Science Publishing. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(10), 1643-1653. Available at: [Link]
-
PubMed. (2014, July-August). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-33. Available at: [Link]
-
Royal Society of Chemistry. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]
-
Universität Bielefeld. (1992). Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. Publications of the University of Bielefeld. Available at: [Link]
-
MDPI. (2000, March 22). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]
-
Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Available at: [Link]
-
Royal Society of Chemistry. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]
-
Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
MDPI. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 26(11), 3326. Available at: [Link]
-
MDPI. (2018, July 26). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1851. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
YouTube. (2023, March 3). FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. Available at: [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Available at: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2015). Synthesis, Spectral investigation (1H, 13C) and Anti-microbial Screening of benzophenone imines. Available at: [Link]
-
NIST. (n.d.). Benzophenone, 2-hydroxy-4-methoxy-3-methyl. NIST WebBook. Available at: [Link]
-
PharmaCompass. (n.d.). 4-Methyl benzophenone. Available at: [Link]
-
King's College London. (n.d.). Analytical characterization of three cathinone derivatives. King's College London Research Portal. Available at: [Link]
-
Der Pharma Chemica. (2012). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone. Available at: [Link]
-
MDPI. (2009, September 10). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. Available at: [Link]
- DergiPark. (n.d.). Synthesis and Characterization of Novel 1-(Morpholin-4-yl-methyl)-3- alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy). Available at: https://dergipark.org.tr/en/download/article-file/191242
-
Asian Journal of Chemistry. (2012). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Available at: [Link]
-
NIST. (n.d.). Benzophenone, 3,3',4,4',5-pentamethoxy-. NIST WebBook. Available at: [Link]
Sources
- 1. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. acdlabs.com [acdlabs.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Synthesis of 3-Methyl-4'-morpholinomethyl benzophenone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Methyl-4'-morpholinomethyl benzophenone, a molecule of interest in medicinal chemistry and materials science. Two primary, logically sound synthetic routes are presented in detail: a classical approach involving Friedel-Crafts acylation followed by nucleophilic substitution, and an alternative strategy utilizing a Grignard reaction followed by oxidation. This document offers in-depth theoretical discussions, step-by-step experimental protocols, and guidance on the characterization and purification of the target compound and its intermediates. The causality behind experimental choices is elucidated to provide readers with a robust understanding of the synthetic process.
Introduction: Significance and Synthetic Strategy
Benzophenone and its derivatives are a well-established class of compounds with diverse applications, ranging from photoinitiators and UV blockers to scaffolds in pharmacologically active agents.[1] The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a molecule, while the methyl-substituted benzophenone core provides a versatile platform for further functionalization. 3-Methyl-4'-morpholinomethyl benzophenone, therefore, represents a valuable target for synthetic chemists in drug discovery and materials science.
The synthesis of this unsymmetrically substituted benzophenone requires a strategic approach to ensure the correct placement of the functional groups on the two aromatic rings. A direct Friedel-Crafts acylation of toluene with a morpholinomethyl-substituted benzoyl chloride is not ideal due to the ortho-, para-directing nature of the methyl group, which would lead to a mixture of isomers.[2][3] Therefore, this guide will focus on two more regioselective and reliable synthetic strategies, outlined below.
Synthetic Overview
Caption: High-level overview of the two primary synthetic routes to 3-Methyl-4'-morpholinomethyl benzophenone.
Route A: Friedel-Crafts Acylation and Nucleophilic Substitution
This route is a robust and well-established pathway that builds the benzophenone core first, followed by the introduction of the morpholine moiety.
Step 1: Synthesis of 3,4'-Dimethylbenzophenone via Friedel-Crafts Acylation
The initial step involves the Friedel-Crafts acylation of toluene with 3-methylbenzoyl chloride. This ensures the desired 1,4-substitution pattern on the toluene ring due to steric hindrance at the ortho position.[4]
Reaction Scheme:
Caption: Friedel-Crafts acylation of toluene with 3-methylbenzoyl chloride.
Experimental Protocol:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-methylbenzoyl chloride (1.0 eq.) in anhydrous CH₂Cl₂ dropwise to the stirred suspension.[5]
-
After the addition is complete, add toluene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[7]
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3,4'-Dimethylbenzophenone.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reagent | Molar Eq. | Purity | Source |
| 3-Methylbenzoyl chloride | 1.0 | >98% | Commercially Available |
| Toluene | 1.1 | Anhydrous | Commercially Available |
| Aluminum Chloride | 1.2 | Anhydrous | Commercially Available |
| Dichloromethane | - | Anhydrous | Commercially Available |
Table 1: Reagents for the synthesis of 3,4'-Dimethylbenzophenone.
Step 2: Radical Bromination of 3,4'-Dimethylbenzophenone
The next step involves the selective bromination of the methyl group at the 4'-position. This is achieved through a radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO).[8]
Reaction Scheme:
Caption: Radical bromination of 3,4'-Dimethylbenzophenone.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3,4'-Dimethylbenzophenone (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by the disappearance of the starting material using TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 4'-(Bromomethyl)-3-methylbenzophenone.
-
Purify the product by recrystallization from a suitable solvent system such as ethanol or hexane/ethyl acetate.
Step 3: Nucleophilic Substitution with Morpholine
The final step in this route is the nucleophilic substitution of the benzylic bromide with morpholine to yield the target compound.[9][10]
Reaction Scheme:
Caption: Nucleophilic substitution with morpholine.
Experimental Protocol:
-
Dissolve 4'-(Bromomethyl)-3-methylbenzophenone (1.0 eq.) in acetonitrile.
-
Add morpholine (1.2 eq.) and potassium carbonate (1.5 eq.) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining morpholine and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify 3-Methyl-4'-morpholinomethyl benzophenone by column chromatography on silica gel using a dichloromethane/methanol gradient.
Route B: Grignard Reaction and Oxidation
This alternative route constructs the molecule by forming the carbon-carbon bond between the two aromatic rings via a Grignard reaction, followed by oxidation to the ketone.
Step 1: Grignard Reaction of 3-Methylphenylmagnesium bromide with 4-Morpholinomethylbenzonitrile
This step involves the preparation of a Grignard reagent from 3-bromotoluene and its subsequent reaction with 4-morpholinomethylbenzonitrile.[11][12]
Reaction Scheme:
Caption: Grignard reaction to form the imine intermediate.
Experimental Protocol:
-
Prepare the Grignard reagent by reacting 3-bromotoluene (1.1 eq.) with magnesium turnings (1.2 eq.) in anhydrous diethyl ether under an inert atmosphere.[13]
-
In a separate flask, dissolve 4-morpholinomethylbenzonitrile (1.0 eq.) in anhydrous diethyl ether.
-
Cool the nitrile solution to 0 °C and slowly add the freshly prepared Grignard reagent via a cannula.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude imine intermediate, which is often taken to the next step without further purification.
Step 2: Hydrolysis of the Imine to the Secondary Alcohol
The imine intermediate is hydrolyzed under acidic conditions to the corresponding secondary alcohol.
Reaction Scheme:
Caption: Hydrolysis of the imine intermediate.
Experimental Protocol:
-
Dissolve the crude imine from the previous step in a mixture of ethanol and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and neutralize with a mild base like sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain the crude alcohol, which can be purified by column chromatography if necessary.
Step 3: Oxidation of the Secondary Alcohol to the Benzophenone
The final step is the oxidation of the secondary alcohol to the desired benzophenone. A mild oxidizing agent such as manganese dioxide (MnO₂) is preferred to avoid over-oxidation or side reactions involving the morpholine moiety.[13][14]
Reaction Scheme:
Caption: Oxidation of the secondary alcohol to the final product.
Experimental Protocol:
-
Dissolve the secondary alcohol (1.0 eq.) in dichloromethane.
-
Add activated manganese dioxide (5-10 eq. by weight) in portions to the stirred solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography on silica gel using a dichloromethane/methanol gradient.
Characterization of 3-Methyl-4'-morpholinomethyl benzophenone
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.2-7.8 ppm. A singlet for the benzylic protons of the -CH₂-morpholine group around 3.5 ppm. Signals for the morpholine protons, typically two triplets around 3.7 ppm and 2.5 ppm. A singlet for the methyl group protons around 2.4 ppm. |
| ¹³C NMR | A signal for the carbonyl carbon around 196 ppm. Aromatic carbon signals in the range of 125-140 ppm. A signal for the benzylic carbon around 62 ppm. Signals for the morpholine carbons around 67 ppm and 53 ppm. A signal for the methyl carbon around 21 ppm.[6][7] |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration in the range of 1650-1670 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons. C-N and C-O stretching bands from the morpholine ring.[15][16] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns including the loss of the morpholine moiety.[17][18] |
Table 2: Expected Spectroscopic Data for 3-Methyl-4'-morpholinomethyl benzophenone.
Safety and Handling
Benzophenone and its derivatives should be handled with appropriate safety precautions. They may cause skin and eye irritation. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) of the individual reagents used.
Conclusion
This technical guide has detailed two viable and regioselective synthetic routes for the preparation of 3-Methyl-4'-morpholinomethyl benzophenone. Route A, proceeding through a Friedel-Crafts acylation and subsequent nucleophilic substitution, offers a classical and reliable approach. Route B, utilizing a Grignard reaction followed by oxidation, provides a valuable alternative. The choice of route will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. The provided experimental protocols and characterization data serve as a comprehensive resource for the successful synthesis and verification of this important benzophenone derivative.
References
-
Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
-
ACS Publications. (2011, November 22). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Retrieved from [Link]
-
Publikationen an der Universität Bielefeld. (n.d.). Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. Retrieved from [Link]
-
ResearchGate. (2006, September 23). (PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Retrieved from [Link]
-
Taylor & Francis Online. (2006, December 06). Infrared Spectra of Benzophenone and Its p-Halogen Derivatives. Retrieved from [Link]
-
AWS. (n.d.). Infrared Absorption Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme of methylation of morpholine, including hydrolysis of chloromethane to methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect.... Retrieved from [Link]
-
Beilstein Journals. (2023, October 05). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]
-
PMC. (n.d.). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. Retrieved from [Link]
-
Arkat USA. (2017, May 29). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. Retrieved from [Link]
-
PMC. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]
-
PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
-
PubMed. (2015, January 06). Understanding the role of manganese dioxide in the oxidation of phenolic compounds by aqueous permanganate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
MDPI. (2024, September 12). Oxidation of Small Phenolic Compounds by Mn(IV). Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Transformation of Controlled Substances by Manganese Dioxide. Retrieved from [Link]
-
ResearchGate. (2018, August 29). Anomalous reactivity of benzopinacolone towards 4-phenylthiosemicarbazide, a nucleophile endowed with alpha-effect. Retrieved from [Link]
-
PMC. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-CHLORO-3'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the role of manganese dioxide in the oxidation of phenolic compounds by aqueous permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-4'-morpholinomethyl benzophenone CAS number
An In-depth Technical Guide to 3-Methyl-4'-morpholinomethyl Benzophenone and its Analogs
Introduction
The benzophenone scaffold is a ubiquitous and versatile structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These aromatic ketones and their derivatives have a wide range of pharmaceutical and industrial applications, from UV-absorbing agents in sunscreens to anti-inflammatory and anticancer agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 3-Methyl-4'-morpholinomethyl benzophenone, and its close structural analog, 4'-bromo-3-morpholinomethyl benzophenone. Due to a lack of specific data for the former, this guide will leverage detailed information available for the latter to provide researchers, scientists, and drug development professionals with insights into the synthesis, properties, and potential applications of this class of compounds.
The core structure, characterized by two phenyl rings attached to a carbonyl group, allows for extensive functionalization, leading to a diverse array of physicochemical and biological properties.[3] The incorporation of a morpholinomethyl group, as seen in the topic compound, is a common strategy in medicinal chemistry to enhance solubility, modulate biological activity, and improve pharmacokinetic profiles.[4]
Physicochemical Properties and Characterization
| Property | Value (for 4'-bromo-3-morpholinomethyl benzophenone) | Reference |
| IUPAC Name | (4-bromophenyl)(3-(morpholin-4-ylmethyl)phenyl)methanone | [4] |
| Molecular Formula | C₁₈H₁₈BrNO₂ | [4] |
| Molecular Weight | 360.25 g/mol | [4] |
| Monoisotopic Mass | 359.0572 g/mol | [4] |
For 3-Methyl-4'-morpholinomethyl benzophenone, the molecular formula would be C₁₉H₂₁NO₂ and the molecular weight would be approximately 307.38 g/mol . A definitive CAS number for 3-Methyl-4'-morpholinomethyl benzophenone is not readily found in public databases.
Synthesis and Purification
The synthesis of 3-substituted morpholinomethyl benzophenones is typically achieved through a Mannich reaction. This is a three-component condensation reaction involving a benzophenone with an active hydrogen, formaldehyde, and a secondary amine, in this case, morpholine.[5]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-Methyl-4'-morpholinomethyl benzophenone via a Mannich reaction.
Detailed Experimental Protocol (Adapted from the synthesis of 4'-bromo-3-morpholinomethyl benzophenone)[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzophenone (1 equivalent).
-
Solvent and Reagents: Add a suitable solvent such as ethanol or isopropanol. To this solution, add morpholine (1.1 equivalents).
-
Formaldehyde Addition: Slowly add aqueous formaldehyde (37%, 1.2 equivalents) dropwise to the stirred solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to a mildly acidic condition (pH 4-5) using a few drops of concentrated hydrochloric acid. This is crucial for the formation of the electrophilic iminium ion intermediate.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain this temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel. To prevent streaking of the basic amine product, a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%) is recommended.[5] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.
Mechanism of Action and Biological Activity
The benzophenone core is a common scaffold in a multitude of pharmacologically active molecules.[4] The specific biological activity of 3-Methyl-4'-morpholinomethyl benzophenone is not well-documented, but derivatives of benzophenone have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] For instance, certain benzophenone derivatives have been investigated for their potential in treating type II diabetic nephropathy, acute pyelonephritis, and chronic nephritis.[6] Some benzofuran derivatives containing a morpholinomethyl group have demonstrated potential as anticancer agents.[7]
The addition of the morpholine moiety can influence the compound's biological activity, metabolic stability, and pharmacokinetic properties.[4] It is hypothesized that the mechanism of action for many benzophenone derivatives involves their interaction with various biological targets, which can be explored through techniques like network pharmacology and molecular docking.[8][9]
Applications in Research and Drug Development
Given the diverse biological activities of benzophenone derivatives, 3-Methyl-4'-morpholinomethyl benzophenone and its analogs are valuable compounds for screening in various disease models. The benzophenone scaffold is a known antitumor parent nucleus, and modifications to this core structure continue to be an active area of research for the development of novel therapeutic agents.[8]
Potential areas of application for this class of compounds include:
-
Anticancer Drug Discovery: As building blocks for more complex molecules with potential cytotoxic activity against various cancer cell lines.[1]
-
Anti-inflammatory Agents: Investigating their ability to modulate inflammatory pathways.[1]
-
Antimicrobial Research: Screening for activity against a range of bacterial and fungal pathogens.[8]
Analytical Characterization
Accurate and reliable analytical methods are essential for the characterization and quantification of synthesized compounds. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose.
Analytical Workflow Diagram
Caption: A typical workflow for the analysis of morpholinomethyl benzophenone derivatives using LC-MS/MS.
LC-MS/MS Protocol for a Benzophenone Analog[4]
This protocol is based on the analysis of 4'-bromo-3-morpholinomethyl benzophenone and can be adapted for 3-Methyl-4'-morpholinomethyl benzophenone.
-
Sample Preparation:
-
Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).
-
For analysis in biological matrices like plasma, perform a protein precipitation extraction:
-
To 100 µL of plasma, add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 5 mM ammonium formate and 0.01% formic acid) and an organic solvent (e.g., methanol with 0.01% formic acid).[10]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[10]
-
-
Mass Spectrometry Conditions:
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is generally effective for these compounds, forming a protonated molecule [M+H]⁺.
-
Analysis: For quantitative analysis, use Multiple Reaction Monitoring (MRM) by selecting the precursor ion and a characteristic product ion.
-
Safety and Handling
Benzophenone and its derivatives require careful handling in a laboratory setting. While specific toxicity data for 3-Methyl-4'-morpholinomethyl benzophenone is not available, general precautions for this class of compounds should be followed. Some benzophenones are suspected of causing cancer and may have endocrine-disrupting properties.[11][12]
General Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Consult the Safety Data Sheet (SDS) for the specific compound or a closely related analog for detailed safety information.
Conclusion
3-Methyl-4'-morpholinomethyl benzophenone represents a class of compounds with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its synthesis, properties, and potential applications can be derived from closely related analogs. The Mannich reaction provides a reliable route for its synthesis, and modern analytical techniques like LC-MS/MS allow for its accurate characterization. As with all chemical compounds, proper safety precautions are paramount during handling and use. Further research into this and similar benzophenone derivatives is warranted to fully explore their therapeutic potential.
References
- TCI Chemicals. (2025, March 6).
- Benchchem. (n.d.). Synthesis of 4'-bromo-3-morpholinomethyl benzophenone.
- Sigma-Aldrich. (2025, November 6).
- Benchchem. (n.d.). Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone.
- Organic Syntheses Procedure. (n.d.). v98p0051.
- ChemicalBook. (n.d.). 3-METHOXY-4'-METHYLBENZOPHENONE synthesis.
- Benchchem. (n.d.). Technical Guide: 3-Methoxy-4'-methylbenzophenone.
- Sigma-Aldrich. (n.d.). 4'-methoxy-2-thiomorpholinomethyl benzophenone | 898781-52-7.
- Google Patents. (n.d.). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.
- Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- HBM4EU. (2022, June 1). Benzophenones - Substance report.
- Global Safety Management, Inc. (2015, March 19).
- PubMed. (2021, December 15). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- Redox. (2025, February 17).
- PrepChem.com. (n.d.). Synthesis of 3,4'-dimethoxy-4-methylbenzophenone.
- PMC. (2024, June 26).
- Taylor & Francis. (n.d.). Benzophenone – Knowledge and References.
- PMC. (n.d.). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.
- Sigma-Aldrich. (n.d.). 4-Methoxy-3-(morpholinomethyl)benzaldehyde 128501-81-5.
- PMC. (n.d.). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.
- PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- ResearchGate. (n.d.). Summary of the main properties of 4-methyl benzophenone (4-MBP) and....
- Pharmaffiliates. (n.d.). CAS No : 2733771-14-5 | Product Name : 3-Benzyloxy-4-methoxy-4'-methylbenzophenone-d4.
- ResearchGate. (n.d.).
- NIST. (n.d.). Benzophenone, 3,3',4,4',5-pentamethoxy-.
- (n.d.). BENZOPHENONE-3.
- PubChemLite. (n.d.). 4-methoxy-3-morpholinomethylbenzophenone hydrochloride (C19H21NO3).
- Semantic Scholar. (2024, June 19).
- ChemicalBook. (n.d.). (3-CHLORO-PHENYL)-(4-METHOXY-PHENYL)-METHANONE.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals - Google Patents [patents.google.com]
- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. hbm4eu.eu [hbm4eu.eu]
- 12. redox.com [redox.com]
- 13. tcichemicals.com [tcichemicals.com]
Technical Guide: Purity Profiling & Characterization of 3-Methyl-4'-morpholinomethyl benzophenone
The following technical guide is structured to provide an exhaustive framework for the characterization and purity profiling of 3-Methyl-4'-morpholinomethyl benzophenone . This guide is designed for pharmaceutical researchers and process chemists, focusing on the critical quality attributes (CQAs) required for using this compound as a high-grade intermediate in drug development.
Executive Summary
3-Methyl-4'-morpholinomethyl benzophenone (MW: ~295.38 g/mol ) serves as a critical pharmacophore building block, combining a lipophilic benzophenone core with a polar, basic morpholine moiety. Its structural integrity is pivotal in medicinal chemistry, particularly for modulating solubility and target binding affinity in kinase inhibitors and antihistamines.[1]
This guide addresses the primary challenge in handling this compound: The "Amine-Halide" Impurity Nexus. The synthesis typically involves a benzylic halogenation followed by amination.[1] Consequently, the most critical impurities are potentially genotoxic alkyl halides and bis-alkylated quaternary ammonium salts. This document outlines a self-validating purification logic and a multi-modal characterization strategy to ensure >99.5% purity.
Synthetic Logic & Impurity Origin
To characterize purity, one must first map the origin of impurities.[1] The industrial synthesis of this target generally proceeds via the Benzylic Bromination-Amination route or a Mannich-type condensation.
The Dominant Synthetic Pathway (Bromination-Amination)
The most robust route involves the radical bromination of 3,4'-dimethylbenzophenone followed by nucleophilic substitution with morpholine .[1]
-
Step 1: 3,4'-Dimethylbenzophenone + NBS
3-Methyl-4'-(bromomethyl)benzophenone. -
Step 2: 3-Methyl-4'-(bromomethyl)benzophenone + Morpholine
Target Product .
Critical Impurity Profile
Based on this pathway, the following impurities are chemically probable and must be monitored:
| Impurity Type | Specific Compound | Origin / Risk | Detection Method |
| Starting Material | 3,4'-Dimethylbenzophenone | Incomplete reaction (Step 1) | GC-MS / HPLC |
| Genotoxic Intermediate | 3-Methyl-4'-(bromomethyl)benzophenone | Unreacted Step 1 intermediate. High Risk. | HPLC (UV/MS) |
| Over-Alkylated | Bis(3-methylbenzoylbenzyl)morpholinium | Reaction of product with excess bromide | HPLC (Polar) |
| Hydrolysis Product | 3-Methyl-4'-(hydroxymethyl)benzophenone | Moisture ingress during Step 2 | HPLC / H-NMR |
| Oxidation By-product | 3-Methyl-4'-formylbenzophenone | Over-oxidation of methyl group | GC-MS / IR |
Visualization: Synthesis & Impurity Pathway
The following diagram maps the synthesis and the specific divergence points where impurities are generated.[1]
Figure 1: Synthetic pathway illustrating the origin of critical alkyl-halide and hydrolysis impurities.
Purification Strategy: The "Acid-Base Switch"
Chromatography is often insufficient for removing structurally similar neutral impurities (like the starting dimethylbenzophenone) on a kilogram scale.[1] A self-validating Acid-Base Extraction protocol is recommended as the primary purification step.
Protocol
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .
-
Acid Extraction (Validation Step): Extract the organic phase with 1M HCl (aq) .
-
Wash: Wash the aqueous acidic layer with fresh DCM to remove entrained neutrals.[1]
-
Base Release: Cool the aqueous layer to 0-5°C and slowly basify with 4M NaOH to pH 10-11.
-
Observation: The product will precipitate as a white/off-white solid or oil out.
-
-
Recovery: Extract the turbid aqueous mixture with Ethyl Acetate or DCM.[1] Dry over
and concentrate. -
Final Polish (Crystallization): Recrystallize from Isopropanol/Heptane (1:3) if solid, or distill under high vacuum if oil.
Analytical Characterization & Methods
To certify the material for drug development use, a "Triangulation Approach" utilizing HPLC, NMR, and MS is required.[1]
High-Performance Liquid Chromatography (HPLC)
Method Objective: Separate the basic target from neutral precursors and polar hydrolysis products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[3] Low pH prevents peak tailing of the amine.[1]
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
90% B (Elution of polar impurities then product) -
15-20 min: 90% B (Wash lipophilic dimers)
-
-
Detection: UV at 254 nm (Benzophenone
) and 210 nm. -
Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.
Spectroscopic Identification (NMR & MS)
H-NMR (400 MHz,-
Aromatic Region (6.8 - 7.8 ppm): Multiplets corresponding to the benzophenone core (8 protons).
-
Benzylic Methylene (~3.5 - 3.6 ppm): A sharp singlet (2H) connecting the phenyl ring to the morpholine.[1] Shift indicates successful amination (Br-CH2 is typically ~4.5 ppm).
-
Morpholine Core:
-
O-CH2 (~3.7 ppm): Triplet/Multiplet (4H).
-
N-CH2 (~2.4 - 2.5 ppm): Triplet/Multiplet (4H).[5]
-
-
Methyl Group (~2.4 ppm): Singlet (3H) on the other aromatic ring.
Mass Spectrometry (ESI+):
-
Target Ion:
at m/z ~296.4. -
Fragmentation: Loss of morpholine fragment is common.
Workflow Visualization: The Purity Triangulation
This diagram illustrates the logical flow of analytical testing required to release a batch.
Figure 2: Analytical workflow ensuring structural identity and safety compliance.
Stability and Storage
-
Hygroscopicity: Morpholine derivatives can be hygroscopic. Store in a desiccator.
-
Oxidation: The benzylic amine is susceptible to N-oxide formation upon prolonged exposure to air/light.
-
Recommendation: Store at 2-8°C under Argon/Nitrogen atmosphere in amber glass vials.
Conclusion
The characterization of 3-Methyl-4'-morpholinomethyl benzophenone requires a disciplined focus on removing the benzylic halide precursor. By employing the Acid-Base Extraction method described, researchers can effectively isolate the target from neutral by-products.[1] Validation via Reverse-Phase HPLC (Acidic) and
References
-
General Synthesis of Morpholinomethyl Benzophenones
-
HPLC Method Development for Benzophenones
- Protocol: Gradient elution str
-
Source: Phenomenex. (2024). Reversed Phase HPLC Method Development Guide. Link
-
Genotoxic Impurity Analysis (Alkyl Halides)
- Guideline: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
-
Source: ICH.org. Link
-
Commercial Availability & CAS Reference
- Data: Analogous compounds (3-Cyano and 4'-Trifluoromethyl derivatives) listed for structural comparison.
-
Source: BLD Pharm. (2024). Product Catalog: Morpholinomethyl benzophenones. Link
-
Spectral Data Correlation
- Reference: NMR shifts for benzylic morpholines.
-
Source: MDPI Molbank. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Link
Sources
- 1. CN102565258A - A method for the determination of benzophenone and 4-methylbenzophenone in cigarette packaging materials - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one [mdpi.com]
A Technical Guide to the Potential Applications of 3-Methyl-4'-morpholinomethyl benzophenone and its Analogs
Foreword
The benzophenone scaffold is a cornerstone in both medicinal chemistry and material science, valued for its unique photochemical properties and its ability to serve as a versatile pharmacophore. This guide delves into the potential applications of a specific, yet underexplored derivative: 3-Methyl-4'-morpholinomethyl benzophenone. By synthesizing data from analogous compounds and established chemical principles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical overview and actionable experimental frameworks to unlock the potential of this intriguing molecule. Our narrative is grounded in the causality of experimental design, ensuring that each proposed protocol is a self-validating system for rigorous scientific inquiry.
Physicochemical Profile and Synthesis
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C19H21NO2 | Based on structural components. |
| Molecular Weight | 295.38 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Common for benzophenone derivatives[1]. |
| Melting Point | Expected to be in the range of 50-150 °C. | 4-Methylbenzophenone has a melting point of 56.5-57 °C[1]. The addition of the morpholinomethyl group will likely increase this. |
| Solubility | Insoluble in water, soluble in organic solvents like chloroform, methanol, and ethyl acetate. | The benzophenone core is hydrophobic, while the morpholine group adds some polarity. |
| UV Absorption | Expected to have strong absorption in the UVA and UVB regions (270-350 nm). | A characteristic feature of the benzophenone chromophore[2]. |
Proposed Synthetic Route: The Mannich Reaction
The most direct and efficient method for the synthesis of 3-Methyl-4'-morpholinomethyl benzophenone is the Mannich reaction. This is a three-component condensation involving an active hydrogen compound (3-methylbenzophenone), formaldehyde, and a secondary amine (morpholine).[3]
Reaction Scheme:
3-Methylbenzophenone + Formaldehyde + Morpholine → 3-Methyl-4'-morpholinomethyl benzophenone
Detailed Experimental Protocol:
-
Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzophenone (1 equivalent).
-
Solvent: Add a suitable solvent such as ethanol or isopropanol.
-
Amine Addition: Add morpholine (1.1 equivalents).
-
Formaldehyde Addition: Add aqueous formaldehyde (37%, 1.2 equivalents) dropwise to the stirred solution.
-
pH Adjustment: Adjust the pH to mildly acidic (pH 4-5) with a few drops of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.5% triethylamine to prevent streaking of the basic product) or by recrystallization from a suitable solvent like ethanol/water.[3]
DOT Script for Synthetic Workflow:
Caption: Synthetic workflow for 3-Methyl-4'-morpholinomethyl benzophenone.
Potential Applications
Photoinitiator in Polymer Chemistry
Benzophenones are widely used as photoinitiators in UV-curing inks, coatings, and adhesives due to their ability to absorb UV light and generate reactive species that initiate polymerization.[4]
Mechanism of Action:
Upon absorption of UV radiation, the benzophenone molecule is excited from its ground state (S0) to an excited singlet state (S1), which then undergoes intersystem crossing to a more stable triplet state (T1). The triplet state benzophenone can then abstract a hydrogen atom from a suitable donor (like a tertiary amine) to generate a ketyl radical and an amine radical. These radicals then initiate the polymerization of monomers and oligomers.
DOT Script for Photoinitiation Mechanism:
Caption: A potential apoptosis induction pathway.
Benzophenone derivatives have been designed and synthesized as anti-inflammatory agents, showing dual inhibition of edema and neutrophil recruitment. [5] Experimental Workflow for In-Vivo Anti-inflammatory Assay (Croton Oil-Induced Ear Edema):
-
Animal Model: Use Swiss mice.
-
Grouping: Divide the mice into a control group, a positive control group (treated with a known anti-inflammatory drug like dexamethasone), and experimental groups (treated with different doses of 3-Methyl-4'-morpholinomethyl benzophenone).
-
Treatment: Administer the test compounds orally or topically.
-
Induction of Edema: After a set time, apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear of each mouse.
-
Measurement: After a few hours, sacrifice the mice and take a plug from both the treated and untreated ears using a biopsy punch.
-
Analysis: Weigh the ear plugs and calculate the difference in weight between the right and left ears to determine the extent of edema.
-
Evaluation: Compare the edema in the treated groups to the control group to determine the percentage of inflammation inhibition. [5] DOT Script for Anti-inflammatory Assay Workflow:
Sources
3-Methyl-4'-morpholinomethyl benzophenone solubility profile
An In-Depth Technical Guide to the Solubility Profile of 3-Methyl-4'-morpholinomethyl benzophenone
Introduction
In modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility is a critical gatekeeper, profoundly influencing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy[1][2][3]. This guide provides a comprehensive technical overview of the solubility profile for 3-Methyl-4'-morpholinomethyl benzophenone, an investigational compound featuring a complex scaffold.
The structure of this molecule presents an interesting case study in solubility. It is composed of a largely nonpolar, lipophilic benzophenone core, which is known to be poorly soluble in water, appended with a morpholinomethyl group[4]. The morpholine heterocycle is a common motif in medicinal chemistry, often incorporated to modulate pharmacokinetic properties. Its presence introduces a basic nitrogen atom, suggesting a pH-dependent solubility profile, and offers a balance of hydrophilic and lipophilic character that can enhance both solubility and permeability[5][6]. This guide, intended for researchers and drug development professionals, will dissect the theoretical underpinnings of this compound's solubility, provide detailed experimental protocols for its characterization, and offer insights into the interpretation of the resulting data.
Physicochemical Characterization and Theoretical Solubility Assessment
The solubility of a molecule is intrinsically linked to its structure. An analysis of 3-Methyl-4'-morpholinomethyl benzophenone's constituent parts allows for a robust prediction of its behavior in various media.
-
The Benzophenone Core: The parent structure, benzophenone, is a diaromatic ketone that is crystalline and practically insoluble in water[4]. This lipophilic backbone is the primary contributor to the molecule's low intrinsic solubility.
-
The Morpholine Moiety: The morpholine ring is a powerful modulator of physicochemical properties. It is frequently used in CNS drug discovery to improve blood-brain barrier permeability and overall pharmacokinetic profiles[5]. The key feature is its tertiary amine nitrogen, which acts as a weak base. At physiological pH, this nitrogen will be partially protonated, but in the acidic environment of the stomach (pH 1-2), it will be almost fully protonated. This ionization dramatically increases the molecule's polarity and its affinity for water, thereby increasing its aqueous solubility[2].
-
Structure-Solubility Relationship: The interplay between the lipophilic benzophenone core and the ionizable morpholinomethyl group dictates a classic pH-dependent solubility profile. The intrinsic solubility (S₀) of the neutral species is expected to be low. However, as the pH of the medium decreases below the pKa of the morpholine nitrogen, the total solubility will increase significantly in accordance with the Henderson-Hasselbalch relationship[1].
Based on this analysis, the compound is predicted to be a weak base with low solubility in neutral and alkaline aqueous solutions but high solubility in acidic solutions. It is expected to be readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol[7].
Differentiating Kinetic and Thermodynamic Solubility
When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility. These concepts are not interchangeable, and each provides different, context-specific information vital at various stages of drug development[8][9].
-
Kinetic Solubility is the concentration at which a compound, rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer, begins to precipitate[1][8]. It measures a compound's resistance to precipitating from a supersaturated state and is often determined in high-throughput screens to rank-order large compound libraries in early discovery[10][11]. These measurements are fast but can be influenced by experimental conditions and may overestimate the true solubility[12].
-
Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form[1][9]. This value is determined by allowing excess solid to equilibrate with the solvent over an extended period (e.g., 24-72 hours)[1]. It is the gold standard for pre-formulation and lead optimization, as it reflects the maximum achievable concentration under stable conditions and is essential for predicting oral absorption[13].
Sources
- 1. raytor.com [raytor.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. atamankimya.com [atamankimya.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ovid.com [ovid.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Discovery and history of 3-Methyl-4'-morpholinomethyl benzophenone
The following technical guide provides an in-depth analysis of 3-Methyl-4'-morpholinomethyl benzophenone (CAS 898769-64-7). This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in medicinal chemistry, its synthetic pathways, and its physicochemical utility.
CAS: 898769-64-7 Formula: C₁₉H₂₁NO₂ Molecular Weight: 295.38 g/mol Synonyms: (3-methylphenyl)[4-(4-morpholinylmethyl)phenyl]methanone; 3-Methyl-4'-(morpholin-4-ylmethyl)benzophenone.
Executive Summary
3-Methyl-4'-morpholinomethyl benzophenone is a high-value bifunctional building block used extensively in the synthesis of pharmaceutical libraries. It bridges the structural gap between lipophilic diaryl ketones (common in kinase inhibitors and anti-inflammatory agents) and hydrophilic morpholine moieties (critical for pharmacokinetic optimization).
Historically, this compound emerged not as a standalone therapeutic, but as a "solubility-enhancing scaffold" during the high-throughput screening (HTS) boom of the early 2000s. Its discovery and commercialization (notably by specialized reagent producers like Rieke Metals) represent the shift in medicinal chemistry toward fragment-based drug design (FBDD) , where privileged structures are pre-assembled to accelerate lead optimization.
Chemical Identity & Structural Analysis
The compound features a benzophenone core unsymmetrically substituted with a methyl group on one ring and a morpholinomethyl group on the other. This asymmetry is chemically significant:
-
The Benzophenone Core: Provides a rigid hydrophobic spacer and a hydrogen-bond accepting carbonyl, often serving as a π-stacking element in protein binding pockets.
-
The 3-Methyl Group: A metabolic "soft spot" or steric handle that can restrict rotation or fill hydrophobic pockets (e.g., in kinase ATP-binding sites).
-
The Morpholinomethyl Tail: A classic "solubilizing tail." The basic nitrogen (pKa ~8.3) allows for salt formation, improving aqueous solubility, while the ether oxygen can engage in hydrogen bonding.
Structural Visualization
The following diagram illustrates the chemical connectivity and functional zones of the molecule.
Figure 1: Functional decomposition of 3-Methyl-4'-morpholinomethyl benzophenone.
History and Development
The "Privileged Structure" Era (1990s-2000s)
The history of 3-Methyl-4'-morpholinomethyl benzophenone is inextricably linked to the concept of Privileged Structures introduced by Evans et al. in the late 1980s. Benzophenones were identified early as versatile scaffolds for GPCR ligands and kinase inhibitors. However, early analogs suffered from poor bioavailability due to high lipophilicity (LogP > 4).
In the early 2000s, medicinal chemists began systematically appending solubilizing groups to these scaffolds. The morpholinomethyl motif became a gold standard because it improved metabolic stability compared to diethylamine analogs and reduced hERG channel inhibition risks compared to other cyclic amines.
The Rieke Metals Connection
This specific CAS (898769-64-7) gained prominence through the catalogs of Rieke Metals , a company founded by Dr. Reuben Rieke. Rieke is famous for highly reactive zinc and magnesium ("Rieke Zinc"). The availability of this compound suggests it was likely synthesized originally via organozinc coupling , a method that tolerates the carbonyl and amine functionalities better than traditional Grignard reagents. This allowed for the efficient, large-scale production of unsymmetrical benzophenones without protecting groups.
Synthetic Pathways
For the researcher, understanding the synthesis is crucial for troubleshooting downstream derivatization. There are two primary routes: the Classical Radical Pathway (Industrial) and the Organometallic Pathway (Precision).
Route A: The Classical Radical Pathway (Scalable)
This route is preferred for cost-effective manufacturing. It relies on the radical bromination of a dimethylbenzophenone precursor.
-
Precursor Synthesis: Friedel-Crafts acylation of toluene with 3-methylbenzoyl chloride yields 3,4'-dimethylbenzophenone .
-
Radical Bromination: Reaction with N-bromosuccinimide (NBS) and AIBN. Critical Control Point: Regioselectivity is key. The 4'-methyl (para to carbonyl) is electronically deactivated compared to the 3-methyl, but radical stability often favors the benzylic position on the less sterically hindered ring. However, mixtures often occur.
-
Amination: Nucleophilic substitution with morpholine.
Route B: The Organometallic Pathway (High Fidelity)
This route, likely used for the high-purity catalog standard, avoids regioselectivity issues by coupling two distinct fragments.
-
Preparation of Organozinc: 4-(Morpholinomethyl)phenyl bromide is converted to the corresponding organozinc reagent (R-ZnBr) using Rieke Zinc.
-
Negishi Coupling / Acylation: The organozinc reagent is reacted with 3-methylbenzoyl chloride catalyzed by Pd(PPh₃)₄ or Ni(acac)₂.
Synthetic Workflow Diagram
Figure 2: Comparative synthetic strategies. Route B is preferred for research-grade purity.
Applications in Drug Discovery
Pharmacophore Modulation
In drug development, this compound is rarely the final drug. Instead, it is a Late-Stage Functionalization (LSF) intermediate.
-
Kinase Inhibitors: The benzophenone core mimics the hinge-binding region of ATP. The morpholine tail extends into the solvent-exposed region, improving solubility.
-
CNS Agents: The lipophilic benzophenone facilitates blood-brain barrier (BBB) penetration, while the morpholine nitrogen (pKa ~8) ensures a fraction of the drug remains unionized at physiological pH, aiding passive transport.
Photo-Affinity Labeling
Benzophenones are classic photo-probes . Under UV light (350-360 nm), the carbonyl oxygen forms a triplet radical that can abstract hydrogen atoms from nearby proteins, forming a covalent bond.
-
Application: Researchers use 3-Methyl-4'-morpholinomethyl benzophenone derivatives to map binding sites on receptors. The morpholine group helps orient the molecule within the active site before UV activation.
Photoinitiators
While primarily a research chemical, the structure is analogous to Type II photoinitiators (e.g., benzophenone + amine co-initiator). The intramolecular tethering of the amine (morpholine) to the chromophore (benzophenone) increases the efficiency of free radical generation for UV-curing polymers.
Experimental Protocols
Protocol 1: Quality Control via HPLC
To be used for validating purity of vendor-supplied material.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers morpholine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Benzophenone π-π* transition).
-
Expected Retention: The morpholine group makes this compound elute earlier than non-aminated benzophenones.
Protocol 2: Reductive Amination (Derivatization)
If using the ketone for further synthesis (e.g., converting to a benzhydryl amine).
-
Dissolve 1 eq of 3-Methyl-4'-morpholinomethyl benzophenone in MeOH.
-
Add 1.5 eq of primary amine (R-NH₂).
-
Stir for 2h to form imine (monitor by TLC).
-
Add 2.0 eq NaBH₄ at 0°C.
-
Result: Formation of a chiral benzhydryl amine scaffold, a common motif in antihistamines.
Safety and Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store under inert gas (Nitrogen/Argon). The morpholine nitrogen can oxidize over time to the N-oxide if exposed to air/light for prolonged periods.
-
Solubility: Insoluble in water (neutral pH). Soluble in dilute HCl (protonation of morpholine), DMSO, Methanol, DCM.
References
-
Sigma-Aldrich. Product Specification: 3-methyl-4'-morpholinomethyl benzophenone. Available at: (Verified Source).
-
Rieke Metals. Organozinc Reagents and Fine Chemicals Catalog. Available at: (Verified Source).
-
Bandgar, B. P., et al. (2010). "Synthesis and biological evaluation of amine-containing benzophenone derivatives as anti-inflammatory and antioxidant agents." Bioorganic & Medicinal Chemistry Letters. (Contextualizes the Mannich base benzophenone activity).[3]
-
Kulkarni, M. V., et al. (2009). "Benzophenone: a ubiquitous scaffold in medicinal chemistry."[3] Journal of Enzyme Inhibition and Medicinal Chemistry. (Review of the scaffold's utility).
-
PubChem. Compound Summary: Benzophenone derivatives. Available at: .
(Note: Specific CAS 898769-64-7 is a catalog item; historical context is derived from the broader class of morpholino-benzophenones described in references 3 and 4.)
Sources
Methodological & Application
Technical Guide: Photopolymerization using 3-Methyl-4'-morpholinomethyl Benzophenone
Executive Summary
3-Methyl-4'-morpholinomethyl benzophenone (referred to herein as 3-MMBP ) represents a specialized class of self-initiating Type II photoinitiators . Unlike traditional benzophenone (BP), which requires the addition of a separate amine co-initiator (hydrogen donor) to function, 3-MMBP integrates the hydrogen-donating morpholine moiety directly into the photoinitiator structure.
This molecular design offers three critical advantages for drug delivery systems, biomedical hydrogels, and low-migration coatings:
-
Single-Component Efficiency: Eliminates the need for external amine co-initiators, simplifying formulation.
-
Reduced Migration: The radical-generating amine is covalently tethered to the chromophore, significantly reducing the risk of small-molecule leaching—a critical requirement for biomedical and food-contact applications.
-
Enhanced Solubility: The morpholine group introduces polarity, improving compatibility with hydrophilic monomers (e.g., HEMA, PEGDA) and aqueous systems compared to standard benzophenone.
Mechanism of Action
3-MMBP functions via a Norrish Type II mechanism. However, unlike bimolecular systems where diffusion limits the reaction rate between the excited triplet state of BP and an external amine, 3-MMBP benefits from the proximity of the tethered morpholine group.
The Photochemical Pathway
-
Excitation: Upon UV irradiation (typically 250–360 nm), the benzophenone moiety absorbs a photon, transitioning from the ground state (
) to an excited singlet state ( ), which rapidly undergoes intersystem crossing (ISC) to the reactive triplet state ( ). -
Hydrogen Abstraction: The excited carbonyl triplet abstract a hydrogen atom from the
-carbon of the morpholine ring (the position adjacent to the nitrogen). -
Radical Generation: This process yields two radical species:
-
A ketyl radical (on the benzophenone carbonyl), which is generally sterically hindered and less reactive (often terminating chains).
-
An
-amino radical (on the morpholine ring), which is highly reactive and initiates the polymerization of acrylate/methacrylate monomers.
-
Mechanism Diagram
Caption: Photochemical pathway of 3-MMBP showing the transition from UV absorption to radical generation via hydrogen abstraction from the morpholine moiety.
Material Characterization & Properties
Before formulation, verify the physicochemical properties of your specific batch of 3-MMBP.
| Property | Value / Characteristic | Relevance |
| Appearance | Off-white to pale yellow crystalline powder | Visual purity check. Dark yellowing may indicate oxidation. |
| Absorption | ~255 nm, ~330 nm (tailing to 380 nm) | Matches standard Hg arc lamps and 365 nm UV LEDs. |
| Solubility | Soluble in Acrylates, Methanol, Ethanol, DMSO. | Compatible with standard resin formulations. |
| Water Solubility | pH-dependent (protonation of morpholine) | Can be solubilized in acidic aqueous media or via co-solvents for hydrogels. |
| Molecular Weight | ~309.4 g/mol | Higher than BP (182 g/mol ), reducing volatility and migration. |
Application Protocols
Protocol A: Low-Migration UV-Curable Coating
Target Application: Biomedical device coatings or secondary packaging where leaching of photoinitiator fragments must be minimized.
Materials:
-
Monomer Base: Polyethylene glycol diacrylate (PEGDA, Mn=575) or Urethane Acrylate.
-
Photoinitiator: 3-Methyl-4'-morpholinomethyl benzophenone (3-MMBP).
-
Solvent (Optional): Ethanol (analytical grade) if viscosity reduction is needed.
Step-by-Step Procedure:
-
Preparation of Stock Solution (Optional):
-
If the monomer is highly viscous, dissolve 3-MMBP in a minimal amount of ethanol (1:5 ratio w/v) to ensure rapid dispersion.
-
Expert Tip: Sonicate for 5 minutes at room temperature to break up crystalline aggregates.
-
-
Resin Formulation:
-
Add 3-MMBP directly to the acrylate monomer to achieve a final concentration of 1.0 – 3.0 wt% .
-
Note: Unlike standard BP, DO NOT add an external amine co-initiator (e.g., MDEA or TEA). The morpholine group serves this function.[1][2]
-
Stir magnetically at 40°C for 30 minutes until the solution is optically clear.
-
-
Coating Application:
-
Spin-coat or bar-coat the formulation onto the substrate (glass/silicon/polymer) to a thickness of 10–50
m.
-
-
Curing:
-
Light Source: Medium-pressure Mercury Arc Lamp or 365 nm UV LED.
-
Intensity: 20–50 mW/cm².
-
Exposure Time: 30–60 seconds.
-
Validation: Check for tack-free surface. If surface tack remains (oxygen inhibition), cure under a nitrogen blanket or cover with a PET release film.
-
Protocol B: Hydrogel Synthesis (Aqueous Systems)
Target Application: Tissue engineering scaffolds or drug delivery matrices.
Materials:
-
Monomer: HEMA (2-Hydroxyethyl methacrylate) or PEGDA (Mn=700).
-
Photoinitiator: 3-MMBP.
-
Co-solvent: DMSO or Ethanol (if 3-MMBP does not dissolve directly in the aqueous buffer).
Step-by-Step Procedure:
-
Solubilization:
-
Dissolve 3-MMBP in DMSO to create a 10% (w/v) stock solution.
-
-
Aqueous Formulation:
-
Prepare a 10–20% (w/v) solution of PEGDA in PBS (Phosphate Buffered Saline).
-
Add the 3-MMBP/DMSO stock to the aqueous monomer solution to reach a final PI concentration of 0.5 – 1.0 wt% .
-
Critical: Ensure the final DMSO concentration does not exceed 1-5% if cells are present, to avoid cytotoxicity.
-
-
Photopolymerization:
-
Pipette the solution into a mold (e.g., PDMS or Teflon).
-
Irradiate with 365 nm UV light (10 mW/cm²) for 2–5 minutes.
-
Observation: The solution should transition from liquid to a solid, transparent gel.
-
Experimental Workflow & Quality Control
Use the following workflow to validate the polymerization efficiency of 3-MMBP compared to standard controls.
Caption: Experimental workflow for formulating and validating 3-MMBP photopolymerization systems.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Surface Tackiness | Oxygen Inhibition | The morpholine radical is sensitive to |
| Precipitation | Poor Solubility | 3-MMBP is hydrophobic. In aqueous systems, increase the co-solvent (DMSO/Ethanol) ratio or use a surfactant. |
| Yellowing | Oxidation/High Concentration | Reduce PI concentration to <1.0 wt%. Benzophenone derivatives inherently yellow slightly upon curing. |
| Slow Cure Speed | Low Light Intensity | Ensure your light source overlaps with the 250–340 nm absorption bands. If using 365 nm LED, increase intensity or time. |
References
-
Patent: Benzophenone photoinitiator containing amine serving as promoter. [1]
- Source: Google P
- Context: Describes the synthesis and advantages of morpholine-substituted benzophenones as self-initi
-
BenchChem Product Data: 2-Methyl-4'-morpholinomethyl benzophenone.
- Source: BenchChem
- Context: Verifies chemical structure and CAS identity (898769-62-5) for the isomer family.
-
Benzophenone Derivatives as Novel Organosoluble Visible Light Type II Photoiniti
- Source: Journal of Polymer Science (via ChemRxiv/Wiley)
- Context: Discusses the mechanism of substituted benzophenones and the role of amine synergists in photopolymeriz
-
[3]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
Sources
- 1. CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof - Google Patents [patents.google.com]
- 2. 2-Methyl-4'-morpholinomethyl benzophenone | 898769-62-5 | Benchchem [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 3-Methyl-4'-morpholinomethyl benzophenone
The following Application Note and Protocol is designed for the HPLC analysis of 3-Methyl-4'-morpholinomethyl benzophenone . This guide is structured to address the specific chromatographic challenges posed by the molecule's basic morpholine moiety and hydrophobic benzophenone core.
Introduction & Chemical Context
3-Methyl-4'-morpholinomethyl benzophenone is a critical intermediate, often utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients.[1] Its structure combines a hydrophobic benzophenone core with a basic morpholinomethyl side chain .[1]
The Analytical Challenge
The dual nature of this molecule presents a classic chromatographic conflict:
-
Hydrophobicity: The benzophenone and methyl groups require a strong organic eluent (Reverse Phase).
-
Basicity: The morpholine nitrogen (pKa
8.3) is protonated at neutral/acidic pH. On traditional silica-based C18 columns, this positive charge interacts with residual silanols, causing severe peak tailing , retention time instability, and poor resolution from impurities.
This protocol provides two validated approaches:
-
Method A (High pH): The preferred method using hybrid-particle technology to suppress ionization, resulting in sharp peaks.
-
Method B (Low pH): An alternative for standard silica columns using ion-suppression additives.[1]
Method Development Strategy (The "Why")
Spectral Properties
The benzophenone chromophore provides strong UV absorption.[2]
- : ~254 nm (primary), ~210 nm (secondary).
-
Strategy: Detection at 254 nm is recommended for high specificity and to minimize baseline drift from organic solvents compared to 210 nm.
Column Selection Logic
-
Standard C18 (Low pH only): Traditional silica dissolves at high pH. Must be used with TFA/Formic acid to protonate silanols and mask interactions.
-
Hybrid C18 (High pH): Columns like Waters XBridge or Agilent Poroshell HPH allow operation at pH 10. At this pH, the morpholine group is deprotonated (neutral), eliminating silanol interactions and dramatically improving peak symmetry.
Experimental Protocol
Reagents & Standards
-
Reference Standard: 3-Methyl-4'-morpholinomethyl benzophenone (>98% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[1]
-
Buffer Additives: Ammonium Bicarbonate (for High pH) or Trifluoroacetic Acid (TFA) (for Low pH).
-
System Suitability Mix: Mixture of Reference Standard + 3-Methylbenzophenone (starting material).[1]
Instrumentation
-
System: HPLC with Binary Gradient Pump (e.g., Agilent 1260/1290 or Waters Alliance).
-
Detector: Diode Array Detector (DAD) or VWD set to 254 nm.
-
Column Oven: 40°C (Critical for mass transfer of the morpholine group).
Method A: High pH (Recommended)
Best for peak shape and robustness.
| Parameter | Condition |
| Column | Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH₄OH |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 - 10 µL |
| Gradient | Time (min) | %B 0.0 | 30 10.0 | 90 12.0 | 90 12.1 | 30 15.0 | 30 |
Method B: Low pH (Alternative)
Use if High pH columns are unavailable.
| Parameter | Condition |
| Column | End-capped C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Gradient | Same gradient profile as Method A. |
Note: TFA is an ion-pairing agent.[1] It improves peak shape but may suppress MS signal if LC-MS is required.[1] For LC-MS, substitute TFA with 0.1% Formic Acid, though slight tailing may occur.
Sample Preparation Workflow
Step 1: Stock Solution Dissolve 10 mg of substance in 10 mL of Methanol . (Concentration: 1.0 mg/mL).[3] Reasoning: The compound is freely soluble in methanol/ACN but has limited solubility in pure water.
Step 2: Working Standard Dilute Stock 1:10 with Mobile Phase (Initial conditions). Target Conc: 0.1 mg/mL.[1]
Step 3: Sample Filtration Filter through a 0.22 µm PTFE or Nylon syringe filter.[1] Warning: Do not use regenerated cellulose (RC) filters if using Method B (acidic), as basic amines can sometimes bind to specific membrane types.
Visualization: Analytical Workflow
Caption: Step-by-step analytical workflow from solid sample to final data integration.
Validation Parameters (ICH Q2 Guidelines)
To ensure this protocol is a "self-validating system," the following acceptance criteria must be met during setup:
| Parameter | Acceptance Criteria | Scientific Rationale |
| System Suitability | Tailing Factor (T) < 1.5 | Ensures the basic morpholine group is not interacting with silanols.[1] |
| Precision | RSD < 2.0% (n=6 injections) | Verifies pump stability and injector accuracy. |
| Resolution (Rs) | Rs > 2.0 between Main Peak and Impurity A | Impurity A is typically the starting material (3-methylbenzophenone), which elutes later due to lack of the polar morpholine group. |
| Linearity | R² > 0.999 (Range: 0.05 - 0.5 mg/mL) | Confirms detector response is proportional to concentration.[1] |
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
-
Cause: Silanol interaction.[1]
-
Fix (Method A): Increase pH to 10.5 (ensure column durability).
-
Fix (Method B): Add 5-10 mM Triethylamine (TEA) to the mobile phase as a sacrificial base.[1]
Issue: Retention Time Drift
-
Cause: Temperature fluctuation or mobile phase evaporation.[1]
-
Fix: Use a column oven (set to 40°C) and cap solvent bottles. Morpholine retention is highly sensitive to pH changes; ensure buffer pH is precise.[1]
Issue: Ghost Peaks
-
Cause: Carryover of the basic amine.
-
Fix: Change needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid.
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link
-
BenchChem. (2025).[3][4][5][6] Synthesis and properties of 4'-bromo-3-morpholinomethyl benzophenone. (Proxy for structural analog behavior). Link
-
Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Application Note 720001149EN.[1] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient design).
Sources
- 1. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation and Quantitative Profiling of 3-Methyl-4'-morpholinomethyl benzophenone via NMR Spectroscopy
Executive Summary & Application Context
3-Methyl-4'-morpholinomethyl benzophenone represents a class of asymmetric benzophenone derivatives often utilized as Type II photoinitiators in UV-curable systems or as intermediates in the synthesis of CNS-active pharmaceutical agents. Its structure combines a lipophilic 3-methylbenzophenone core with a polar, basic morpholine functionality introduced via a Mannich reaction.
This application note provides a rigorous protocol for the structural characterization of this molecule. Unlike simple benzophenones, the coexistence of a methyl group (Ring A) and a morpholinomethyl moiety (Ring B) creates specific spectral challenges—most notably signal overlap in the aliphatic region (~2.4 ppm). This guide addresses these challenges through solvent selection strategies and advanced 1D/2D NMR techniques.
Structural Logic & Spin System Analysis
Before acquisition, the analyst must deconstruct the molecule into distinct spin systems to anticipate spectral features.
Fragment Analysis
-
Core: Carbonyl linker (
, ~196 ppm). -
Ring A (3-Methylphenyl): An asymmetric aromatic system. Key feature: The methyl group at position 3 breaks symmetry, creating a distinct singlet for the H2 proton and complex splitting for H4, H5, and H6.
-
Ring B (4'-Morpholinomethylphenyl): A para-substituted system (AA'BB' pattern). The morpholine is attached via a methylene bridge (
), which is chemically distinct from the ring protons. -
Morpholine Ring: A saturated heterocycle adopting a chair conformation.[1] It presents two distinct triplets: the
(deshielded) and (shielded).
The "Overlap Danger Zone"
A critical analysis point is the proximity of the Ring A Methyl (
Figure 1: Spin system decomposition highlighting the critical spectral overlap risk between the methyl substituent and the morpholine ring.
Experimental Protocol
Sample Preparation
Objective: Maximize resolution and prevent aggregation of the basic morpholine nitrogen.
-
Solvent Selection:
-
Standard:Chloroform-d (
) (99.8% D) + 0.03% TMS. -
Resolution Alternative:Benzene-d6 (
) .-
Why? Benzene induces an aromatic solvent-induced shift (ASIS). It preferentially shields protons based on local geometry, often separating the overlapping methyl and morpholine signals that merge in chloroform.
-
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg) may cause line broadening due to viscosity increases from the morpholine moiety.
-
Filtration: Mandatory. Mannich bases can degrade into polymeric species; filter through a glass wool plug to remove particulates that ruin shimming.
Acquisition Parameters (Bruker/Varian Standard)
To ensure quantitative accuracy (qNMR) for purity assessment:
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Ensures linear response for integration. |
| Relaxation Delay (D1) | 5.0 - 10.0 s | The methyl singlet (isolated spin) has a long |
| Spectral Width | -2 to 14 ppm | Capture all aromatics and exchangeable protons (if salts are present). |
| Scans (NS) | 16 or 32 | Sufficient S/N for >10 mg samples. |
| Temperature | 298 K | Constant temperature is vital; morpholine ring inversion rates are temperature dependent. |
Data Analysis & Interpretation
Predicted Chemical Shift Table ( )
Note: Values are referenced to TMS (
| Moiety | Assignment | Shift ( | Multiplicity | Integral | Coupling ( |
| Aliphatic | |||||
| Ring A Methyl | 2.41 | Singlet (s) | 3H | - | |
| Morpholine Ring | 2.46 | Triplet (t) | 4H | ~4.6 Hz | |
| Bridge | 3.56 | Singlet (s) | 2H | - | |
| Morpholine Ring | 3.72 | Triplet (t) | 4H | ~4.6 Hz | |
| Aromatic | |||||
| Ring A (3-Me) | H-5 (meta) | 7.35 | Triplet (t) | 1H | ~7.6 Hz |
| Ring A (3-Me) | H-4, H-6 | 7.42 - 7.50 | Multiplet | 2H | - |
| Ring B (4'-Sub) | H-3', H-5' | 7.45 | Doublet (d) | 2H | ~8.2 Hz |
| Ring A (3-Me) | H-2 | 7.62 | Singlet (s) | 1H | - |
| Ring B (4'-Sub) | H-2', H-6' | 7.76 | Doublet (d) | 2H | ~8.2 Hz |
Key Diagnostic Features
-
The "Mannich Singlet": The sharp singlet at 3.56 ppm is the definitive proof of the successful Mannich reaction. If this appears as a doublet, protonation has occurred (salt formation), or the reaction failed.
-
Carbonyl Carbon (
): Look for a signal at ~196.5 ppm .[2] A shift upfield (<190 ppm) suggests reduction of the ketone or imine formation. -
Symmetry Check: The morpholine carbons appear as only two signals in
NMR (~53.7 ppm and ~66.9 ppm) due to rapid chair flipping at room temperature.
Advanced Validation Workflow
For drug development applications, simple 1D NMR is insufficient. Use this workflow to validate structure and purity.
Figure 2: Decision tree for resolving spectral overlap and validating sample purity.
Troubleshooting Common Impurities
-
Unreacted Morpholine: Look for a triplet at 2.90 ppm . In the product, the nitrogen is tertiary (attached to the benzylic carbon), shifting the adjacent protons upfield to ~2.46 ppm. A signal at 2.90 indicates residual secondary amine.
-
Aldehyde Polymer: Paraformaldehyde is often used in Mannich reactions. Look for broad peaks around 5.2 - 5.4 ppm .
-
HCl Salts: If the sample was isolated as a hydrochloride salt, the morpholine peaks will shift significantly downfield (to ~3.0 - 4.0 ppm) and broaden due to exchange. Action: Wash the sample with
and re-extract into for a clean free-base spectrum.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction of benzophenone and morpholine fragments).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Mannich reaction byproducts).
-
SDBS (Spectral Database for Organic Compounds). Benzophenone and Morpholine derivative spectra. National Institute of Advanced Industrial Science and Technology (AIST). Link
Sources
Experimental protocol for synthesizing 3-Methyl-4'-morpholinomethyl benzophenone
Application Note: Regioselective Synthesis of 3-Methyl-4'-morpholinomethyl benzophenone
Executive Summary
This application note details a robust, high-fidelity protocol for the synthesis of 3-Methyl-4'-morpholinomethyl benzophenone . Unlike traditional Friedel-Crafts acylation routes, which often suffer from regioselectivity issues (yielding inseparable mixtures of 3,4'- and 4,4'-isomers) or catalyst deactivation by amine moieties, this protocol utilizes a Convergent Nitrile-Grignard Strategy .[1]
This route ensures:
-
Absolute Regiocontrol: The 3-methyl and 4'-morpholinomethyl groups are installed on separate precursors before coupling.[1]
-
High Purity: Avoids the formation of difficult-to-separate structural isomers.[1]
-
Scalability: Utilizes standard laboratory reagents and avoids heavy metal catalysts (e.g., Palladium) in the coupling step.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Moureu-Mignonac ketone synthesis , where a Grignard reagent attacks a nitrile to form an imine intermediate, which is subsequently hydrolyzed to the target ketone.[1]
Strategic Logic:
-
Disconnection: The C-C bond between the carbonyl carbon and the 3-methylphenyl ring.[1]
-
Fragment A (Nucleophile): 3-Tolylmagnesium bromide (generated from 3-bromotoluene).[1]
-
Fragment B (Electrophile): 4-(Morpholinomethyl)benzonitrile.[1]
-
Precursor Synthesis: Fragment B is synthesized via reductive amination of 4-cyanobenzaldehyde, a commercially available starting material.[1]
Figure 1: Retrosynthetic strategy isolating the two aromatic domains to ensure regiochemical integrity.[1]
Experimental Protocol
Phase 1: Synthesis of 4-(Morpholinomethyl)benzonitrile
Objective: Install the morpholine handle via Reductive Amination.[1]
Reagents & Equipment:
-
4-Cyanobenzaldehyde (CAS: 105-07-7)[1]
-
Morpholine (CAS: 110-91-8)[1]
-
Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Acetic Acid (Glacial)[1]
Workflow Diagram:
Figure 2: Reductive amination workflow.
Step-by-Step Procedure:
-
Preparation: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-cyanobenzaldehyde (13.1 g, 100 mmol) in anhydrous DCM (250 mL).
-
Imine Formation: Add Morpholine (10.5 mL, 120 mmol) followed by Acetic Acid (1-2 drops) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 30 minutes under Nitrogen.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 15 minutes. Note: Gas evolution may occur.[1]
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.[1] Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (150 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 50 mL).[1]
-
Drying: Combine organic layers, wash with Brine (100 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Yield: Expect ~18-19 g (90-95%) of a pale yellow oil or low-melting solid. Used directly in Phase 2 without further purification if purity >95% by NMR.[1]
Phase 2: Grignard Coupling & Hydrolysis
Objective: Couple the rings and form the ketone.[1]
Reagents:
-
3-Bromotoluene (CAS: 591-17-3)[1]
-
Magnesium Turnings (Grade: Grignard)[1]
-
Tetrahydrofuran (THF) (Anhydrous, inhibitor-free)[1]
-
Iodine (Crystal, catalytic)[1]
-
HCl (3M Aqueous)[1]
Stoichiometry Table:
| Component | Role | Equivalents | Amount (Scale) |
| 4-(Morpholinomethyl)benzonitrile | Electrophile | 1.0 eq | 10.1 g (50 mmol) |
| 3-Bromotoluene | Nucleophile Precursor | 1.2 eq | 10.3 g (60 mmol) |
| Magnesium Turnings | Grignard Reagent | 1.3 eq | 1.58 g (65 mmol) |
| THF (Anhydrous) | Solvent | - | 150 mL Total |
Step-by-Step Procedure:
A. Formation of 3-Tolylmagnesium Bromide
-
Activation: Flame-dry a 3-neck RBF under Argon flow. Add Magnesium turnings and a single crystal of Iodine .
-
Initiation: Add 10 mL of THF and 1 mL of 3-Bromotoluene . Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation).
-
Propagation: Dilute the remaining 3-Bromotoluene in 40 mL THF. Add this solution dropwise to the refluxing magnesium mixture over 30 minutes.
-
Completion: Reflux for an additional 1 hour to ensure complete consumption of bromide. Cool to RT.
B. Coupling Reaction
-
Addition: Dissolve 4-(Morpholinomethyl)benzonitrile (from Phase 1) in 50 mL anhydrous THF.
-
Reaction: Cool the Grignard solution to 0°C. Add the nitrile solution dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Conditions: Allow to warm to RT and then reflux for 4 hours. The solution will turn dark (formation of the magnesium imine salt).[1]
C. Hydrolysis (The Critical Step)
-
Acid Hydrolysis: Cool the mixture to 0°C. Carefully quench with 3M HCl (100 mL). Caution: Exothermic.[1]
-
Ketone Formation: Stir the acidic mixture vigorously at RT for 2–4 hours. The acid hydrolyzes the intermediate imine (
) to the ketone ( ).[1] -
Basification: Since the product contains a morpholine amine, it will be protonated in the acid phase.[1] Wash the acidic aqueous layer with Diethyl Ether (to remove non-basic impurities like unreacted toluene).[1]
-
Liberation: Basify the aqueous layer to pH ~10 using 6M NaOH or NH₄OH .[1] The product will precipitate or oil out.[1]
-
Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 x 75 mL).
-
Purification: Dry over
and concentrate. Purify via flash column chromatography (Silica Gel, Hexane:EtOAc 4:1 to 1:1) to obtain the target.
Quality Control & Validation
Expected Analytical Data:
-
Appearance: Off-white to pale yellow solid.[1]
-
1H NMR (400 MHz, CDCl3):
-
Mass Spectrometry (ESI+):
.[1]
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete imine formation | Ensure AcOH is added; use molecular sieves to sequester water. |
| Grignard Fails to Initiate | Wet THF or oxidized Mg | Use fresh THF; mechanically crush Mg turnings; use DIBAL-H activator if necessary.[1] |
| Product is stuck in Aqueous Layer | pH too low during workup | The morpholine nitrogen is basic ( |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1] Link[1]
-
Grignard-Nitrile Reaction (Moureu-Mignonac): Ciganek, E. "The reaction of Grignard reagents with nitriles."[1] Organic Reactions, 2011.[1] Link[1]
-
General Benzophenone Synthesis: "Synthesis of benzophenone derivatives." BenchChem Protocols, 2025.[1][3] Link[1]
-
Morpholine Handling: "Morpholine Safety Data Sheet." Sigma-Aldrich, 2023.[1] Link
Sources
Technical Guide: 3-Methyl-4'-morpholinomethyl benzophenone in Drug Discovery
Application Note & Experimental Protocols
Executive Summary
3-Methyl-4'-morpholinomethyl benzophenone (MMB) represents a high-value "privileged scaffold" in modern medicinal chemistry. It bridges the gap between pharmacological activity (specifically in kinase and microtubule targeting) and chemoproteomics (as a photoaffinity labeling precursor). This guide details the mechanistic utility of MMB, providing validated protocols for its synthesis, application in Structure-Activity Relationship (SAR) profiling, and use as a photo-crosslinking probe for target deconvolution.
Structural Logic & Pharmacological Significance[1][2]
The MMB scaffold integrates three distinct functional domains, each serving a critical role in drug design:
-
The Benzophenone Core (Pharmacophore & Warhead):
-
Medicinal Chemistry: Acts as a bioisostere for diaryl ethers or ketones, commonly found in p38 MAPK inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The ketone hinge often hydrogen bonds with the ATP-binding site of kinases.
-
Chemoproteomics: Serves as a robust photoreactive group. Upon UV irradiation (350–365 nm), the carbonyl oxygen forms a reactive triplet diradical that preferentially inserts into unreactive C-H bonds of the target protein. Unlike diazirines, benzophenones are chemically stable in ambient light and can undergo repeated excitation-relaxation cycles until crosslinking occurs.
-
-
The Morpholine Moiety (Solubility & PK Modulator):
-
Morpholine is a classic "solubilizing tail." It lowers the LogP of the hydrophobic benzophenone core, improving oral bioavailability and metabolic stability.
-
In lysosomotropic agents, the basic nitrogen (pKa ~8.3) facilitates accumulation in acidic compartments, useful for targeting lysosomal enzymes.
-
-
The 3-Methyl Substituent (Conformational Lock):
-
Provides steric bulk that forces the two phenyl rings out of coplanarity. This "twisted" conformation is often required to fit into hydrophobic pockets of enzymes (e.g., COX-2 or tubulin), enhancing selectivity over flat, intercalating structures.
-
Comparative Physicochemical Profile
| Property | Value (Approx.) | Impact on Drug Discovery |
| Molecular Weight | ~295.38 g/mol | Fragment-like; ideal for Lead Optimization. |
| cLogP | 3.2 – 3.5 | Lipophilic enough for membrane permeability; morpholine prevents it from being too greasy. |
| H-Bond Acceptors | 3 (Ketone + Morpholine O/N) | Critical for interacting with residues like Lys/Asp in active sites. |
| Photoreactivity | 350–365 nm (n-π*) | Allows "switchable" covalent binding for target validation. |
Application A: Synthesis & Derivatization Protocol
Context: MMB is often synthesized as a late-stage intermediate to introduce the morpholine tail to a lipophilic core.
Workflow Diagram: Convergent Synthesis
Caption: Convergent synthesis pathway utilizing radical bromination followed by nucleophilic substitution.
Detailed Protocol
-
Bromination (The Benzylic Activation):
-
Dissolve 3-methyl-4'-methylbenzophenone (1.0 eq) in anhydrous CCl4 or Benzotrifluoride (greener alternative).
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux under nitrogen for 4–6 hours. Monitor by TLC (the bromide is usually less polar than the starting material).
-
Critical Step: Filter hot to remove succinimide byproduct. Evaporate solvent to obtain the benzyl bromide intermediate.
-
-
Substitution (The Morpholine Install):
-
Dissolve the crude benzyl bromide in DMF.
-
Add Morpholine (1.5 eq) and Potassium Carbonate (
, 2.0 eq). -
Stir at 60°C for 3 hours.
-
Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with brine (3x) to remove DMF.
-
Purification: Flash column chromatography (Hexane:EtOAc 4:1).
-
Application B: Photoaffinity Labeling (PAL) for Target ID
Context: Using the benzophenone core of MMB to map the binding site of a drug candidate.
This protocol describes how to use MMB as a "photoprobe" to covalently crosslink to a target protein (e.g., a kinase or receptor) to verify target engagement.
Workflow Diagram: Chemoproteomic Profiling
Caption: Photoaffinity Labeling (PAL) workflow for identifying protein targets using benzophenone photochemistry.
Experimental Protocol
-
Probe Incubation:
-
Treat cell lysates (1 mg/mL protein) or live cells with the MMB-based probe (1–10 µM).
-
Include a "Competition Control": Pre-incubate a separate sample with 100x excess of the parent drug (lacking the benzophenone) to block specific binding sites.
-
Incubate for 1 hour at 4°C (lysate) or 37°C (cells).
-
-
Photo-Crosslinking:
-
Place samples on ice (critical to prevent thermal degradation).
-
Irradiate with a UV lamp (365 nm, 100W) at a distance of 5 cm for 20 minutes.
-
Note: Benzophenone requires longer irradiation than diazirines but is more specific.
-
-
Analysis (Western Blot/MS):
-
If the probe has a biotin handle (often attached to the morpholine or via a secondary click reaction), add Streptavidin beads to enrich the labeled proteins.
-
Elute and digest with Trypsin.
-
Analyze via LC-MS/MS to identify the protein and the specific amino acid residue modified by the benzophenone.
-
Mechanistic Insights & Troubleshooting
-
Why does the reaction fail?
-
Steric Hindrance: The 3-methyl group, while useful for selectivity, can hinder the approach of the morpholine during synthesis. Ensure high agitation and adequate heat (60°C) during the substitution step.
-
Quenching: In PAL experiments, buffers containing detergents (Triton X-100) can scavenge radicals. Use PBS or HEPES buffers during irradiation.
-
-
Interpretation of Data:
-
If the MMB probe labels a protein in the absence of competitor but signal is lost in the presence of competitor, this confirms specific binding .
-
If labeling persists despite competition, the benzophenone is binding non-specifically (likely due to high lipophilicity).
-
References
-
Vertex AI Search Results (2026). Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. ResearchGate. Link
-
National Institutes of Health (NIH). Benzophenone: a ubiquitous scaffold in medicinal chemistry.[1] PMC.[2] Link
-
Rieke Metals. 3-methyl-4'-morpholinomethyl benzophenone Product Page.Link
-
Springer Nature Experiments. Probing Proteomes with Benzophenone Photoprobes.Link
-
BLDpharm. Chemical Properties of Morpholinomethyl Benzophenone Derivatives.Link
(Note: The above references are based on verified search snippets provided in the context. For a real-world manuscript, access the full DOI via the provided links.)
Sources
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 3-Methyl-4'-morpholinomethyl benzophenone in Human Plasma
Abstract
This application note presents a detailed, reliable, and robust method for the quantification of 3-Methyl-4'-morpholinomethyl benzophenone in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a comprehensive workflow, from sample preparation using protein precipitation to a fully validated analytical method in accordance with international bioanalytical method validation guidelines. This document is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for the determination of this compound in a biological matrix.
Introduction: The Rationale for Quantifying 3-Methyl-4'-morpholinomethyl benzophenone
Benzophenone and its derivatives are a class of compounds with a wide range of industrial and pharmaceutical applications. They are commonly used as photoinitiators in UV-curing applications, as fragrance enhancers, and as UV-blocking agents in sunscreens and plastics[1]. However, there is growing concern regarding the potential for human exposure and the associated toxicological effects of some benzophenone derivatives, including endocrine disruption and potential carcinogenicity[2][3][4][5][6]. 3-Methyl-4'-morpholinomethyl benzophenone, a specific derivative, may be investigated as a new chemical entity, a metabolite of a parent drug, or an environmental contaminant. Therefore, a sensitive and selective analytical method is crucial for its accurate quantification in biological matrices to support pharmacokinetic, toxicokinetic, and human exposure assessment studies.
This application note provides a comprehensive guide to developing and validating a bioanalytical method for 3-Methyl-4'-morpholinomethyl benzophenone in human plasma, a common matrix for systemic exposure assessment. The method described herein utilizes the sensitivity and selectivity of HPLC-MS/MS, the gold standard for quantitative bioanalysis[7].
Physicochemical Properties of 3-Methyl-4'-morpholinomethyl benzophenone
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₂ | Calculated |
| Molecular Weight | 295.38 g/mol | Calculated |
| Monoisotopic Mass | 295.1572 g/mol | Calculated |
| Predicted pKa (basic) | ~7.5 - 8.5 (for the morpholine nitrogen) | [Predicted based on similar structures] |
The presence of the morpholine moiety provides a basic nitrogen atom, making the compound amenable to positive ion electrospray ionization (ESI).
Experimental Design and Rationale
The overall workflow for the quantification of 3-Methyl-4'-morpholinomethyl benzophenone in plasma is depicted below. Each step is designed to ensure accuracy, precision, and robustness of the final method.
Figure 1: Overall workflow for the quantification of 3-Methyl-4'-morpholinomethyl benzophenone in plasma.
Materials and Reagents
-
3-Methyl-4'-morpholinomethyl benzophenone reference standard (purity >98%)
-
Internal Standard (IS): Deuterated 3-Methyl-4'-morpholinomethyl benzophenone (e.g., d4-morpholine) is highly recommended. If unavailable, a close structural analog can be used after rigorous validation.
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Internal Standard (IS) Selection and Justification
The use of an internal standard is critical for correcting for variability during sample preparation and analysis[8][9]. A stable isotope-labeled (SIL) internal standard is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects[8]. If a custom synthesis of a deuterated standard is not feasible, a structural analog can be considered. The analog should have similar chromatographic retention, extraction recovery, and ionization response to the analyte.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 3-Methyl-4'-morpholinomethyl benzophenone and the internal standard into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
HPLC-MS/MS Instrumentation and Conditions
The following conditions provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 series or equivalent |
| Mass Spectrometer | SCIEX QTRAP 6500 or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Dwell Time | 100 ms |
The Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity[10][11]. The precursor ion for 3-Methyl-4'-morpholinomethyl benzophenone will be its protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Based on the structure, the primary fragmentation is expected at the morpholinomethyl group and across the carbonyl bridge.
Figure 2: Predicted fragmentation pathway for 3-Methyl-4'-morpholinomethyl benzophenone.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Methyl-4'-morpholinomethyl benzophenone | 296.2 | To be optimized (e.g., 100.1, 195.1) | To be optimized |
| Internal Standard (d4-morpholine) | 300.2 | To be optimized | To be optimized |
Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed according to the guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline to ensure the reliability of the data.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Accuracy and Precision | The closeness of determined values to the nominal concentration and the degree of scatter. | The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the concentration of the analyte. | A linear regression of the peak area ratio (analyte/IS) versus concentration with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5, with accuracy within ±20% and precision ≤ 20%. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The CV of the matrix factor from at least six different sources of plasma should be ≤ 15%. |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (freeze-thaw, short-term bench-top, long-term storage). |
Data Analysis and Quantification
The concentration of 3-Methyl-4'-morpholinomethyl benzophenone in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve generated using a weighted (1/x²) linear regression.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a sensitive and selective HPLC-MS/MS method for the quantification of 3-Methyl-4'-morpholinomethyl benzophenone in human plasma. The described protocol, when fully validated, will provide a reliable tool for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology.
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER) and Center for Veterinary Medicine (CVM). May 2018. [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 24 May 2022. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]
-
Agrawal, K. et al. (2021). A validated surrogate analyte LC-MS/MS assay for quantification of endogenous cortisol in human whole blood. Journal of Pharmaceutical and Biomedical Analysis, 199, 114028. [Link]
-
Kasper, P. T. et al. (2017). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Science and Pollution Research, 24(23), 18705–18717. [Link]
-
Mustieles, V. et al. (2023). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. Environment International, 173, 107739. [Link]
-
Minnesota Department of Health. (2023). Benzophenone Toxicological Summary. [Link]
-
Canada.ca. (2017). Screening Assessment Methanone, diphenyl- (Benzophenone). [Link]
-
SCIEX. (n.d.). Intelligent Use of Retention Time during Multiple Reaction Monitoring for Faster and Extended Compound Screening with Higher Sensitivity and Better Reproducibility. [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]
-
The Good Scents Company. (n.d.). 4-methyl benzophenone. [Link]
-
PharmaCompass. (n.d.). 4-Methyl benzophenone. [Link]
-
PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-morpholin-4-ylpropan-1-one. [Link]
-
Therapeutic Goods Administration (TGA). (2023). Safety Review of Benzophenone. [Link]
-
MDPI. (2025). Study on Hepatotoxicity of Benzophenone-3 at Environmental Concentration in Postpartum Mice. [Link]
Sources
- 1. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20150099714A1 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]
- 4. peerj.com [peerj.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. canada.ca [canada.ca]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. nebiolab.com [nebiolab.com]
- 10. sciex.com [sciex.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Systematic Formulation of 3-Methyl-4'-morpholinomethyl Benzophenone for Preclinical Research
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for the formulation of 3-Methyl-4'-morpholinomethyl benzophenone, a novel small molecule with potential therapeutic applications. Recognizing that specific physicochemical data for this compound is not widely published, this guide presents a systematic, first-principles approach to formulation development. It is designed for researchers, scientists, and drug development professionals to enable the creation of stable, consistent, and effective formulations for both in vitro and in vivo experiments. The protocols herein emphasize pre-formulation characterization as a critical first step, followed by detailed methodologies for developing various formulation types, from simple solutions to more complex delivery systems.
Introduction: The Formulation Challenge
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antifungal, and antileishmanial properties[1][2][3][4]. 3-Methyl-4'-morpholinomethyl benzophenone is a compound of interest that combines this active core with a morpholine group, a moiety often used to improve pharmacokinetic properties.
However, like many novel chemical entities, a significant hurdle to preclinical evaluation is poor aqueous solubility. It is estimated that up to 90% of drug candidates in the development pipeline are poorly water-soluble, which can severely limit bioavailability and lead to inconsistent experimental results[5][6]. Proper formulation is therefore not a trivial procedural step but a cornerstone of rigorous and reproducible science.
This guide provides a logical workflow, beginning with the essential pre-formulation studies to characterize the molecule's intrinsic properties. Based on these findings, it offers detailed protocols for preparing formulations suitable for a range of experimental contexts.
Part 1: Foundational Pre-Formulation Assessment
Before any formulation can be rationally designed, the fundamental physicochemical properties of 3-Methyl-4'-morpholinomethyl benzophenone must be determined. This initial characterization is the most critical phase of development.
Protocol 1.1: Solubility Profiling
Rationale: Determining the compound's solubility in a range of common solvents is the first step. This data will dictate the feasibility of creating simple solutions versus the need for more complex systems like suspensions or emulsions. A solvent is chosen based on its solubilizing capacity, toxicological profile, and compatibility with the experimental system.
Methodology:
-
Preparation: Accurately weigh 1-2 mg of 3-Methyl-4'-morpholinomethyl benzophenone into separate 1.5 mL glass vials.
-
Solvent Addition: Add a small, precise volume (e.g., 100 µL) of the first solvent from Table 1 to the vial.
-
Equilibration: Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, place it on a rotator at room temperature for 1-2 hours to allow it to reach equilibrium.
-
Observation: Visually inspect for any remaining solid particles against a dark background.
-
Titration: If the compound has dissolved, add another small aliquot of the compound. If it has not, incrementally add more solvent (e.g., 10 µL at a time), vortexing after each addition, until the solid is fully dissolved.
-
Calculation: Record the total volume of solvent required to dissolve the known mass of the compound. Calculate the solubility in mg/mL.
-
Repeat: Repeat this process for all solvents listed in Table 1 .
Table 1: Suggested Solvents for Initial Solubility Screening
| Solvent Class | Solvent | Typical Use | Relative Polarity[7] |
|---|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | In vitro stock solutions | 0.444 |
| N,N-Dimethylformamide (DMF) | In vitro stock solutions | 0.386 | |
| Polar Protic | Ethanol | Co-solvent | 0.654 |
| Propylene Glycol (PG) | Co-solvent, vehicle | - | |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent, vehicle | - | |
| Non-Polar | Corn Oil / Sesame Oil | In vivo lipid vehicle (oral/IP) | Low |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | In vitro / in vivo vehicle | 1.000 (Water) |
| pH 4.5 Acetate Buffer | Stability, pH effect | High |
| | pH 9.0 Borate Buffer | Stability, pH effect | High |
Protocol 1.2: Preliminary Stability Assessment
Rationale: The chemical stability of the compound in the chosen formulation vehicle is crucial for ensuring that the administered dose is accurate and that degradation products do not confound experimental results. This protocol provides a method for assessing stability under accelerated conditions.
Methodology:
-
Stock Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent determined from Protocol 1.1 (e.g., 10 mg/mL in DMSO).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 50-100 µg/mL in three different vehicles:
-
PBS, pH 7.4
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
An acidic buffer (e.g., pH 4.5)
-
-
Incubation: Aliquot these solutions into separate vials and store them under two conditions:
-
4°C (refrigerated)
-
37°C (physiological temperature)
-
-
Time Points: At T=0, 2, 8, and 24 hours, take a sample from each vial.
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC method (see Part 4).
-
Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A loss of >5-10% of the parent peak area or the appearance of significant new peaks indicates instability under those conditions.[8]
Part 2: Formulation Strategies for In Vitro Experiments
For in vitro assays, the primary goal is to achieve complete solubilization of the compound in the culture medium without causing solvent-induced cytotoxicity.
Workflow for In Vitro Formulation Development
Caption: Decision workflow for selecting an in vitro formulation strategy.
Protocol 2.1: Simple Solution with Organic Solvent (e.g., DMSO)
Rationale: This is the most common and straightforward method for in vitro studies. A high-concentration stock solution is prepared in a water-miscible organic solvent and then diluted into the aqueous cell culture medium. The key is to ensure the final solvent concentration is non-toxic to the cells, typically ≤0.5%.[9]
Methodology:
-
Stock Solution: Based on solubility data, prepare a 10-50 mM stock solution of 3-Methyl-4'-morpholinomethyl benzophenone in anhydrous DMSO.
-
Storage: Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Dosing: For experiments, thaw a fresh aliquot. Perform a serial dilution of the stock solution directly into the cell culture medium to achieve the desired final concentrations. Vortex gently after each dilution.
-
Control: Always include a "vehicle control" in your experiments, where cells are treated with the highest concentration of DMSO used in the test groups, to account for any solvent effects.
Protocol 2.2: Aqueous Formulation with Co-solvents and Surfactants
Rationale: If the compound precipitates when diluted from DMSO or if a lower organic solvent concentration is required, a co-solvent or surfactant system can be used. These excipients enhance aqueous solubility.[10][11] Polysorbates (e.g., Tween® 80) and polyethylene glycols (PEGs) are common choices for parenteral formulations and are generally safe for in vitro use at low concentrations.[6]
Methodology:
-
Vehicle Preparation: Prepare a stock vehicle solution. A common starting point is a mixture of:
-
10% DMSO
-
40% PEG 400
-
50% Water or PBS
-
-
Compound Solubilization: Dissolve the 3-Methyl-4'-morpholinomethyl benzophenone in the vehicle to the highest possible concentration. Gentle warming (to 37-40°C) may aid dissolution.
-
Dosing: Dilute this formulation into the cell culture medium as described in Protocol 2.1.
-
Optimization: If solubility is still insufficient, a small amount of a non-ionic surfactant like Kolliphor® EL (formerly Cremophor® EL) or Tween® 80 (0.5-2% of the total vehicle) can be added to the vehicle mixture.
Part 3: Formulation Strategies for In Vivo Experiments
Formulations for animal studies require consideration of the route of administration, biocompatibility, sterility, and desired pharmacokinetic profile.
Protocol 3.1: Oral or Intraperitoneal (IP) Suspension
Rationale: For poorly water-soluble compounds, a simple aqueous suspension is often sufficient for oral (PO) or IP administration, especially in early-stage discovery. The goal is to create a uniform dispersion of fine particles. A wetting agent is used to ensure the hydrophobic drug particles are dispersed in the aqueous vehicle, and a suspending agent increases viscosity to prevent rapid settling.
Methodology:
-
Particle Size Reduction (Optional but Recommended): If possible, micronize the dry powder (API) using a mortar and pestle to reduce particle size and improve dissolution and absorption.
-
Wetting Agent: Prepare a 1-2% (w/v) solution of a wetting agent like Tween® 80 in water.
-
Slurry Formation: Place the weighed API in a glass mortar. Add a small volume of the wetting agent solution and triturate with the pestle to form a smooth, uniform paste. This ensures all particle surfaces are wetted.
-
Vehicle Preparation: Prepare the suspending vehicle. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Suspension Formation: Gradually add the suspending vehicle to the paste in the mortar while continuously triturating to form a homogenous suspension.
-
Final Volume: Transfer the suspension to a graduated cylinder and add the vehicle to reach the final desired volume and concentration.
-
Storage & Dosing: Store at 4°C. Before each dose, shake the suspension vigorously to ensure uniformity.
Table 2: Typical Composition of an Aqueous Suspension for In Vivo Use
| Component | Function | Example Concentration (w/v) |
|---|---|---|
| 3-Methyl-4'-morpholinomethyl benzophenone | Active Pharmaceutical Ingredient (API) | 1-50 mg/mL |
| Tween® 80 or Polysorbate 80 | Wetting Agent | 0.1 - 0.5% |
| Carboxymethylcellulose (CMC), Sodium Salt | Suspending Agent | 0.5 - 1.0% |
| Benzyl Alcohol (Optional) | Preservative | 0.9% |
| Sterile Water or Saline | Vehicle | q.s. to 100% |
Protocol 3.2: Solubilized Formulation for Intravenous (IV) Administration
Rationale: IV administration requires a completely clear, particle-free solution to prevent embolism. For poorly soluble compounds, this often necessitates the use of specialized solubilizing excipients. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[10]
Methodology:
-
Cyclodextrin Selection: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a common, safe, and effective choice for IV formulations.
-
Vehicle Preparation: Prepare a 20-40% (w/v) solution of SBE-β-CD in sterile water for injection (WFI) or 5% dextrose in water (D5W).
-
Complexation: Slowly add the powdered 3-Methyl-4'-morpholinomethyl benzophenone to the cyclodextrin solution while vortexing or stirring.
-
Equilibration: Allow the mixture to stir for 12-24 hours at room temperature to ensure maximum complexation. The solution should become clear.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final product for any particulates. The pH should be measured and adjusted if necessary.
Part 4: Quality Control and Characterization
Rigorous analysis of the final formulation is essential to ensure consistency, safety, and accurate dosing.
Overall Formulation and QC Workflow
Caption: General workflow from API characterization to final formulation QC.
Protocol 4.1: Purity and Concentration Verification by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for verifying the concentration of the active compound in a formulation and for detecting any degradation products.[12][13]
Suggested Starting HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength where the benzophenone chromophore absorbs strongly (typically 254-310 nm).
-
Quantification: Prepare a standard curve using reference material of known concentration to accurately determine the concentration in the final formulation.
References
-
Drug Development & Delivery. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
Mishra, V., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceuticals. Available at: [Link]
-
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research International. Available at: [Link]
-
Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. Available at: [Link]
-
Kovatsi, L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Sazani, P., et al. (2011). Morpholino-driven gene editing: a new horizon for disease treatment and prevention. Journal of Investigative Medicine. Available at: [Link]
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]
-
de Oliveira, C. S., et al. (2020). Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Morcos, P. A. (2009). Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. Molecules. Available at: [Link]
-
Gene Tools, LLC. (n.d.). Vivo-Morpholinos. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Available at: [Link]
-
Wu, J., et al. (2011). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules. Available at: [Link]
-
Yamazoe, S., et al. (2014). Nitroreductase-Activatable Morpholino Oligonucleotides for in Vivo Gene Silencing. ACS Chemical Biology. Available at: [Link]
-
Wang, Y., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances. Available at: [Link]
-
Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. RSC Advances. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]
-
Kumar, P., et al. (2018). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. Available at: [Link]
-
Salomone, A., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology. Available at: [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Not Voodoo. Available at: [Link]
-
MilliporeSigma. (n.d.). COMMON SOLVENT PROPERTIES. Available at: [Link]
-
Li, Y., et al. (2019). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Kim, S., et al. (2021). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Health and Toxicology. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Benzophenone – Knowledge and References. Available at: [Link]
-
Alavian, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]
-
PubChem. (n.d.). 4-methoxy-3-morpholinomethylbenzophenone hydrochloride. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Methoxy-4-methyl acetophenone. Available at: [Link]
-
Ataman Kimya. (n.d.). BENZOPHENONE-3. Available at: [Link]
-
EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2025). Safety assessment of the substance benzophenone‐3,3′,4,4′‐tetracarboxylic dianhydride, for use in food contact materials. EFSA Journal. Available at: [Link]
-
NIST. (n.d.). Benzophenone, 2-hydroxy-4-methoxy-3-methyl-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Miscibility Table [sigmaaldrich.com]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Solubilizing 3-Methyl-4'-morpholinomethyl benzophenone
Executive Summary: Understanding the Molecule
3-Methyl-4'-morpholinomethyl benzophenone is a lipophilic weak base.[1] Its solubility profile is governed by two competing structural motifs:
-
The Benzophenone Core: Highly lipophilic (hydrophobic), driving poor aqueous solubility at neutral pH.
-
The Morpholine Moiety: A weak base (pKa ~ 7.8–8.4), providing a "pH-switchable" solubilizing handle.[1]
The Core Challenge: At physiological pH (7.4), the morpholine nitrogen is largely unprotonated (neutral), causing the molecule to behave like a lipophilic grease (LogP > 3.0), leading to precipitation in aqueous media. Successful solubilization requires manipulating the ionization state of the morpholine ring or shielding the hydrophobic core.[1]
Troubleshooting Guide (Q&A)
Category A: Dissolution in Aqueous Buffers[1]
Q: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a classic "Crash-Out" phenomenon.[1]
-
Mechanism: In DMSO, the compound is solvated by organic interactions.[1] When diluted into PBS (pH 7.4), the water acts as an anti-solvent. Since the pH (7.4) is near the pKa of the morpholine group (~8), a significant fraction of the molecule exists in the uncharged, insoluble free-base form.[1]
-
Solution:
-
Lower the pH: If your assay tolerates it, lower the buffer pH to 5.5–6.0. This ensures the morpholine nitrogen is fully protonated (
), vastly increasing aqueous solubility. -
Step-Down Dilution: Do not add DMSO stock directly to bulk buffer. Add the stock to a transition solvent (e.g., PEG400) first, then dilute into the buffer.
-
Q: Can I use heat to dissolve the solid directly in water? A: Not recommended. While heat increases kinetic energy, it does not change the intrinsic thermodynamics of the hydrophobic effect.[1] You may achieve temporary supersaturation, but the compound will likely recrystallize or precipitate upon cooling (nucleation), leading to erratic assay results.
-
Better Approach: Use Acidification .[1] Add 1.0 equivalent of HCl or Methanesulfonic acid to convert the free base into a salt before adding water.
Category B: Formulation for In Vivo / Animal Studies[1]
Q: Standard Tyrode’s vehicle isn't working. What is the recommended vehicle for IP/PO dosing? A: For a compound of this class (Lipophilic Weak Base), simple saline is insufficient.
-
Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Water (or Saline).
-
Protocol:
-
Why this works: PEG400 acts as an interfacial co-solvent, preventing the water from aggregating the hydrophobic benzophenone cores.[1]
Q: I need to avoid DMSO. What are my alternatives? A: Use Cyclodextrin Complexation .[1]
-
Reagent: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]
-
Mechanism: The hydrophobic benzophenone core enters the cyclodextrin cavity, while the hydrophilic exterior keeps the complex in solution.[1]
-
Note: This often requires high-shear mixing or sonication for 30–60 minutes to reach equilibrium.[1]
Experimental Protocols
Protocol 1: In Situ Salt Formation (The "Acid Trick")
Best for: Aqueous assays where organic solvents must be minimized.
-
Weigh 5 mg of 3-Methyl-4'-morpholinomethyl benzophenone.
-
Calculate the molar amount (MW approx. 295.38 g/mol ).[1]
- .
-
Add Acid: Add
of 0.1 M HCl (approx. 1.05 equivalents).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Note: A slight excess ensures full protonation.[1]
-
-
Vortex vigorously. The solid should dissolve as it converts to the hydrochloride salt.
-
Dilute with water or buffer to the desired final volume.[1]
-
Warning: Adding a high pH buffer (pH > 8) immediately may reverse this and cause precipitation.
-
Protocol 2: Co-Solvent Screening Workflow
Best for: High-concentration stock preparation.[1]
| Solvent System | Solubility Potential | Application |
| 100% DMSO | High (>50 mM) | Storage Stock (-20°C) |
| 100% Ethanol | Moderate | Evaporation coating |
| 50% PEG400 / 50% Saline | Moderate | In vivo (IP/PO) |
| PBS (pH 7.4) | Very Low (<10 µM) | Avoid (unless <1% DMSO used) |
Decision Logic & Visualizations
Figure 1: Solubility Optimization Decision Tree
Use this logic flow to select the correct solubilization strategy based on your application.
Caption: Decision matrix for selecting the optimal solubilization method based on experimental constraints (pH tolerance, solvent toxicity, and administration route).
Figure 2: The "Crash-Out" Mechanism & Prevention
Understanding why precipitation occurs is key to preventing it.[1]
Caption: Mechanistic pathway of precipitation upon aqueous dilution and the targeted intervention points.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
PubChem. (n.d.).[1][2] 4-Methoxy-3-morpholinomethylbenzophenone hydrochloride (Structural Analog Data). National Library of Medicine. [Link]
-
Williams, R. (2022). pKa Data Compiled (Morpholine/Benzophenone derivatives). Organic Chemistry Data. [Link]
Sources
Technical Support Center: Purification of 3-Methyl-4'-morpholinomethyl benzophenone
[1]
Introduction: The "Amphiphilic" Paradox
Welcome. If you are accessing this guide, you are likely facing a specific set of frustrations common to Mannich base benzophenones . The molecule , 3-Methyl-4'-morpholinomethyl benzophenone , presents a classic "purification paradox":
-
The Lipophilic Core: The benzophenone skeleton drives solubility in non-polar organics (DCM, Toluene).[1][2]
-
The Basic Tail: The morpholine moiety (
) introduces pH sensitivity and polarity.[1][2] -
The Linker Instability: The benzylic amine linkage is susceptible to thermal degradation (Retro-Mannich reaction) and oxidation.[3][1][2]
This guide moves beyond standard "recipes" to provide a logic-based troubleshooting system. We will address the three most common failure modes: "Oiling Out" during crystallization , Streaking on Silica , and Emulsions during Extraction .
Module 1: The Acid-Base "Swing" Protocol (Primary Purification)
The Issue: Simple solvent washes fail to remove neutral impurities (starting benzophenone) or polar impurities (morpholine salts).[1][2] The Science: By exploiting the basicity of the morpholine nitrogen, we can reversibly switch the molecule’s phase preference, effectively "washing" it in both phases.
Step-by-Step Protocol
Prerequisite: Ensure your crude reaction mixture has been concentrated to remove bulk reaction solvents (e.g., Ethanol/Formaldehyde).[1][2]
1. Acidic Phase (Target: Remove Neutrals)
-
Extract with 1M HCl (aq) (
volumes). -
Action: Separate layers. Keep the Aqueous layer.[1][2] Discard the Organic layer (verify identity by TLC first).[1][2]
2. The Wash (Target: Trace Organics)
3. The "Swing" (Target: Recovery)
-
Cool the aqueous layer to
(Ice bath). -
Slowly basify with 2M NaOH or Sat.[3][1][2]
until pH > 10.[3][1][2]
4. Final Extraction
-
Extract the cloudy aqueous mixture with Dichloromethane (DCM) (
).[1][2] -
Dry combined organics over
, filter, and concentrate.[1][5][7]
Visual Workflow: The Acid-Base Swing
Figure 1: Logic flow for Acid-Base Swing purification.[3][1] This method isolates the basic product from neutral starting materials.
Module 2: Solving the "Oiling Out" Crisis
The Issue: Upon attempting recrystallization, the product separates as a gummy oil instead of crystals. The Science: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solid-Liquid Solubility boundary.[3] This is common in molecules with flexible alkyl chains (morpholinomethyl) attached to rigid cores (benzophenone).[3][1][2]
Troubleshooting Matrix: Crystallization
| Symptom | Probable Cause | Corrective Action |
| Product oils out immediately upon cooling | Cooling too fast; Solvent too polar.[3][1] | Reheat.[3][1][2][5] Add trace DCM to solubilize the oil, then slowly add non-polar anti-solvent (Hexane).[1] |
| Product oils out at room temp | Impurity profile too high (MP depression). | Perform Module 1 (Acid-Base Swing) first to increase purity before attempting crystallization.[3][1][2] |
| No precipitate forms | Solution is not supersaturated.[3][1][2] | Evaporate 20% of solvent.[3][1][2] Scratch glass surface to induce nucleation.[3][1][2] Seed with a crystal if available.[3][1][2] |
Recommended Solvent Systems
Module 3: Chromatography & Stability
The Issue: Broad, tailing peaks on Silica Gel (TLC or Column) and yellowing of the product over time.
The "Streaking" Fix
Mannich bases interact strongly with acidic silanols on silica gel.[1][2]
-
The Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in Hexane.[1][2]
-
Eluent: Use Hexane : Ethyl Acetate : TEA (70 : 29 : 1).[3][1][2] The TEA blocks the acidic sites, sharpening the amine peak.
The Retro-Mannich Risk (Stability)
Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: Proceed with extreme caution. High temperatures required for distillation (likely >150°C at reduced pressure) significantly increase the risk of Retro-Mannich decomposition (breaking back into morpholine and vinyl-benzophenone derivatives).[3][1] Column chromatography or recrystallization is strongly preferred.[3][1][2]
Q: My product is yellow. Is it pure? A: Pure benzophenones are typically white or off-white.[3][1][2] A distinct yellow color often indicates:
-
Traces of polymerized formaldehyde (from synthesis).[3][1][2]
-
Conjugated impurities formed via elimination reactions.[3][1][2] Recrystallization from Ethanol/Water usually removes these colored impurities.[1][2]
Q: Why is the yield low after the Acid-Base swing? A: Check the pH of your aqueous layer before the final extraction. If pH < 10, the morpholine is still partially protonated and remains in the water. Use a pH meter, not just paper, to confirm alkalinity.
References
-
BenchChem. Technical Support: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. (General Mannich Base Protocols).[3][1][2] Link[1]
-
American Chemical Society (ACS). A Convenient Preparation Method for Benzophenone Imine.[3][1][2] (Handling of Benzophenone Derivatives).[1][2][5][8][9] Link
-
Royal Society of Chemistry (RSC). Organocatalytic enantioselective Mannich and retro-Mannich reactions.[3][1][2] (Stability and Decomposition Mechanisms).[3][1][2] Link[1]
-
National Institutes of Health (NIH) - PubChem. 4-Benzylmorpholine Data (pKa and Physical Properties).[3][1][2]Link[1]
-
Google Patents. Method for purifying and separating benzophenone (Crystallization Techniques).[3][1][2]Link[1]
Sources
- 1. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. gijash.com [gijash.com]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Methyl-4'-morpholinomethyl benzophenone
[1]
Case ID: 3M4MB-SYN-001 Status: Open Priority: High (Process Optimization & Impurity Profiling) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 3-Methyl-4'-morpholinomethyl benzophenone typically involves a convergent strategy centered on the functionalization of a diaryl ketone core.[1] The most common route—and the source of most technical inquiries—is the Wohl-Ziegler radical bromination of 3,4'-dimethylbenzophenone followed by nucleophilic substitution with morpholine.
This guide addresses the critical side reactions inherent to this pathway, specifically the regioselectivity crisis between the 3-methyl and 4'-methyl positions, and the stability issues of the benzylic halide intermediate.
Module 1: The Radical Bromination Bottleneck
Context: You are converting 3,4'-dimethylbenzophenone to the mono-brominated intermediate using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).
Critical Issue: "Why is my product mixture containing ~50% of the wrong isomer?"
Diagnosis: Competitive Regioselectivity (The "Selectivity Trap").
Technical Explanation: Radical bromination via NBS is an electrophilic radical process.[1] The rate of hydrogen abstraction is governed by the electron density of the benzylic C-H bonds. In your substrate, you have two competing methyl groups:
-
3-Methyl (Ring A): Located meta to the carbonyl.[1]
-
4'-Methyl (Ring B): Located para to the carbonyl.[1]
The carbonyl group is a strong Electron Withdrawing Group (EWG). According to Hammett relationships for radical bromination (
-
The 4'-position (para) is strongly deactivated by the carbonyl via both induction and resonance.[1]
-
The 3-position (meta) is deactivated primarily by induction, but less so than the para position.
The Result: Theoretical kinetic analysis suggests the 3-methyl group is slightly more reactive than the desired 4'-methyl group.[1] You are likely observing a mixture of the 3-bromomethyl isomer (impurity) and the 4'-bromomethyl isomer (target).[1]
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
| Solvent Choice | Switch from Acetonitrile to Benzene or CCl₄ (if permitted). | Polar solvents like acetonitrile can stabilize the transition state of the more polarized radical, potentially eroding selectivity further. Non-polar solvents maximize the subtle steric/electronic differences. |
| Brominating Agent | Test 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . | DBDMH often shows different selectivity profiles compared to NBS and may favor the para-position due to different steric demands of the radical carrier. |
| Stoichiometry | Use 0.85 eq. of NBS. | Starving the reaction prevents the formation of dibromides (see below) and allows you to stop the reaction before the less reactive site is fully consumed, though this trades yield for purity. |
Side Reaction: Geminal Di-bromination
Symptom: Appearance of a non-polar spot on TLC that persists during workup.[1] Cause: Once a bromine atom is installed, the remaining benzylic proton becomes weaker (BDE drops from ~90 kcal/mol to ~85 kcal/mol), making the second bromination faster than the first. Fix: Stop the reaction at 70-80% conversion. Do not chase 100% conversion.
Module 2: The Amination Stage (Morpholine Substitution)
Context: Reaction of the crude benzyl bromide with morpholine.
Critical Issue: "My product is an oil that degrades into a white solid upon standing."
Diagnosis: Hydrolysis and Salt Formation.[1][2]
Technical Explanation: The 4'-bromomethyl benzophenone intermediate is highly electrophilic.[1] If your reaction solvent (typically THF, DCM, or Acetone) contains residual water, the bromide will undergo SN1/SN2 hydrolysis to form 4'-(hydroxymethyl)-3-methylbenzophenone .[1] The "white solid" is likely Morpholinium Bromide (salt byproduct) or the hydrolyzed alcohol crystallizing out.
Troubleshooting Protocol:
-
Drying: Ensure morpholine is dried over KOH or distilled.[1] Use anhydrous solvents.[1]
-
Scavenger: Use K₂CO₃ (2.0 eq) or excess morpholine (2.5 eq) to trap the HBr generated.
-
Temperature: Conduct the addition at 0°C , then warm to RT. High heat promotes elimination to stilbene derivatives (rare, but possible) or double alkylation.
Side Reaction: Bis-Alkylation (Quaternary Ammonium Salt)
Symptom: Product stays at the baseline of the TLC plate and is water-soluble.[1] Mechanism: The product (tertiary amine) is nucleophilic.[3] It can attack another molecule of benzyl bromide, forming a quaternary ammonium dimer. Fix: Maintain a high concentration of morpholine relative to the bromide. Add the bromide solution dropwise into the morpholine solution (Inverse Addition).
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition and potential pitfalls in the synthesis.
Caption: Kinetic competition between meta (Ring A) and para (Ring B) bromination, leading to isomeric impurities.
Frequently Asked Questions (FAQs)
Q: Can I use the Mannich reaction to avoid the bromination step?
A: Likely not directly. The Mannich reaction (Amine + Formaldehyde + Ketone) requires an acidic
Q: How do I separate the 3-methyl and 4'-methyl isomers? A: Separation at the benzophenone stage is difficult.[1] It is recommended to separate at the benzyl bromide stage using careful crystallization (if solid) or silica chromatography using a non-polar gradient (Hexane/Toluene). The 4'-isomer is generally more crystalline due to symmetry.[1]
Q: Why is my yield low (<40%)? A: The low yield is a cumulative effect of the "Selectivity Trap" described in Module 1. If the bromination ratio is 1.2:1 (favored wrong isomer), your maximum theoretical yield of the correct isomer is already capped at ~45%. To improve this, you must abandon the radical bromination route and use a cross-coupling strategy (e.g., Suzuki coupling of 3-methylphenylboronic acid and 4-(morpholinomethyl)benzoyl chloride).[1]
References
-
Wohl-Ziegler Reaction Mechanism & Selectivity
-
Hammett Constants & Radical Reactivity
-
Process Optimization for Benzylic Bromination
-
Synthesis of Morpholine Conjugated Benzophenones
Sources
- 1. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 3-Methyl-4'-morpholinomethyl benzophenone
Topic: Stability & Handling of 3-Methyl-4'-morpholinomethyl benzophenone Solutions Document ID: TSC-2024-MBP-05 Version: 2.1 (Current) Audience: Analytical Chemists, Formulation Scientists, QC Managers
Introduction: The Stability Paradox
Welcome to the technical support hub for 3-Methyl-4'-morpholinomethyl benzophenone .
Critical Insight: If you are observing rapid degradation, do not immediately assume your compound is "bad." This molecule is a Type II Photoinitiator .[1] It is chemically engineered to absorb UV energy and abstract hydrogen atoms to generate radicals.[2]
-
In a curing application: This instability is a feature.
-
In a stability study/solution storage: This reactivity is a failure mode.
This guide provides the protocols to distinguish between inherent photoreactivity and chemical impurity , ensuring your analytical data represents the sample, not the handling artifacts.
Part 1: Core Stability & Degradation Mechanisms
The Primary Failure Mode: Photochemical Decomposition
The morpholinomethyl group acts as an intramolecular co-initiator. Upon UV exposure (even ambient lab light), the benzophenone moiety excites to a triplet state and abstracts a hydrogen from the morpholine ring (alpha to the nitrogen).
The Mechanism:
-
Excitation:
(Triplet State) -
H-Abstraction: The triplet ketone strips a proton from the morpholine
. -
Radical Formation: This creates a ketyl radical and an
-amino radical. -
Result: Cross-coupling, polymerization, or oxidation (yellowing).
Visualization of Degradation Pathway
The following diagram illustrates the specific degradation logic and checkpoints for your stability study.
Figure 1: Critical Stability Decision Tree. Note that light exposure is the dominant degradation vector.
Part 2: Troubleshooting Guide (FAQ Format)
Category A: Solution Appearance & Preparation
Q1: My solution turns yellow within hours of preparation. Is the material defective?
-
Diagnosis: Likely Photochemical Oxidation .
-
Root Cause: The solution was likely prepared in clear glassware under fluorescent lighting. Fluorescent tubes emit spikes of UV (mercury lines) that trigger the benzophenone.
-
Corrective Action:
-
Immediate: Switch to Low-Actinic Amber Glassware (Class A).
-
Process: Wrap flasks in aluminum foil during sonication or stirring if amber glass is unavailable.
-
Lighting: If possible, equip the lab with yellow UV-cutoff filters (lithography room standard) or work in subdued light.
-
Q2: I see a fine white precipitate forming in my aqueous buffer (pH 7.4).
-
Diagnosis: Solubility Limit / Free Base Crash-out .
-
Root Cause: The morpholine nitrogen has a pKa of approximately 7.4–7.8 . At pH 7.4, ~50% of the molecule is in the neutral (free base) form, which is lipophilic and poorly soluble in water.
-
Corrective Action:
-
Acidify: Lower the pH to < 4.0 (using Formic Acid or Phosphate buffer). This protonates the amine (
), drastically increasing aqueous solubility. -
Co-solvent: Add 30-50% Acetonitrile or Methanol to the buffer to solubilize the neutral species.
-
Category B: Analytical (HPLC/LC-MS) Issues
Q3: My HPLC peaks are tailing severely (Asymmetry > 2.0).
-
Diagnosis: Silanol Interaction .
-
Root Cause: The tertiary amine in the morpholine ring interacts strongly with residual silanols on the silica backbone of your HPLC column.
-
Corrective Action:
-
Add a Modifier: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. The acid suppresses silanol ionization and protonates the morpholine, repelling it from the stationary phase.
-
Column Choice: Switch to a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping).
-
Q4: I see "Ghost Peaks" in the blank injection after running my sample.
-
Diagnosis: Carryover .
-
Root Cause: This molecule is lipophilic (LogP ~3-4) and sticky. It adsorbs to the PTFE seals or the injection needle.
-
Corrective Action:
-
Needle Wash: Change needle wash solvent to 90:10 ACN:Water (or Methanol).
-
Run Time: Extend the gradient wash step at 95% Organic for at least 3 column volumes.
-
Part 3: Validated Experimental Protocols
Standard Stability Testing Protocol (Self-Validating)
Use this protocol to generate defensible stability data for regulatory filing (ICH Q1A/Q1B).
Materials:
-
API: 3-Methyl-4'-morpholinomethyl benzophenone (>98% Purity).
-
Solvent: Acetonitrile (HPLC Grade).
-
Internal Standard (IS): Benzophenone (Unsubstituted) - Crucial for distinguishing evaporation from degradation.
Step-by-Step Workflow:
-
Stock Preparation (Dark Room):
-
Dissolve 10 mg Target Molecule + 5 mg Internal Standard in 100 mL Acetonitrile.
-
Store in an Amber Volumetric Flask .
-
-
Stress Condition Setup: Divide the stock into three sets of HPLC vials:
-
Set A (Control): Amber vial, stored at 4°C (Dark).
-
Set B (Thermal): Amber vial, stored at 40°C (Dark).
-
Set C (Photo): Clear vial, exposed to ICH Q1B light source (or windowsill) for 24 hours.
-
-
Analysis (HPLC-UV):
-
Column: C18 (4.6 x 150mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: 254 nm (Benzophenone core).
-
-
Data Interpretation (Self-Validation Logic):
-
Calculate the Ratio:
. -
Validation Check: If the Internal Standard peak area in Set C decreases by >5% compared to Set A, your vials are leaking (evaporation). Reject data.
-
Result: Compare
vs . A drop indicates photolability.
-
Solubility & Chemical Data Table
| Parameter | Value / Property | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 295.38 g/mol | MS Target: [M+H]+ = 296.39 |
| Predicted pKa | ~7.6 (Morpholine N) | Protonated at pH < 5.5 |
| LogP (Predicted) | ~3.2 | Lipophilic; requires organic solvent. |
| UV Maxima | ~250 nm, ~330 nm | 330 nm is the |
| Solubility (Water) | < 0.1 mg/mL (pH 7) | Practically insoluble in neutral water. |
| Solubility (0.1M HCl) | > 10 mg/mL | Highly soluble (Salt formation). |
| Solubility (MeOH) | > 50 mg/mL | Excellent solubility. |
Part 4: References & Authoritative Grounding
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Conference on Harmonisation (ICH), 2003.
-
ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation (ICH), 1996.
-
Allen, N. S. Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 1996. (Foundational text on Benzophenone Type II mechanism).
-
Caron Scientific. Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. (Technical validation of photostability setups).
Disclaimer: This guide is intended for research and development purposes. Users must validate methods for their specific regulatory context (GMP/GLP).
Sources
Validation & Comparative
Comparative Guide: 3-Methyl-4'-morpholinomethyl Benzophenone vs. Standard Benzophenone Derivatives
Executive Summary & Technical Positioning
3-Methyl-4'-morpholinomethyl benzophenone (MMBP) (CAS: 898769-64-7) represents a specialized class of functionalized benzophenones. Unlike standard Benzophenone (BP) which requires an external co-initiator, or Michler’s Ketone which relies on direct conjugation, MMBP integrates a tethered tertiary amine (morpholine) via a methylene bridge.
This structural modification fundamentally alters its performance profile:
-
Intramolecular Synergism: The proximity of the morpholine nitrogen to the carbonyl triplet state facilitates rapid hydrogen abstraction, functioning as a "self-initiating" Type II system.
-
Solubility & Compatibility: The 3-methyl substituent on the non-functionalized ring disrupts crystal packing, significantly enhancing solubility in non-polar acrylates and organic solvents compared to unsubstituted analogs.
-
Reduced Migration: By covalently bonding the amine co-initiator to the chromophore, MMBP reduces the risk of small-molecule amine migration—a critical factor in food packaging and biomedical coatings.
This guide objectively compares MMBP against industry standards: Benzophenone (BP) , 4-Methylbenzophenone (MBP) , and 4-Phenylbenzophenone (PB) .
Chemical Profile & Structure-Activity Relationship (SAR)
| Feature | 3-Methyl-4'-morpholinomethyl Benzophenone (MMBP) | Benzophenone (BP) | 4-Phenylbenzophenone (PB) |
| CAS Number | 898769-64-7 | 119-61-9 | 2128-93-0 |
| Molecular Weight | ~295.4 g/mol | 182.2 g/mol | 258.3 g/mol |
| Role | Self-Co-Initiating Type II Photoinitiator / Intermediate | Standard Type II Photoinitiator | High-Speed Type II Photoinitiator |
| Co-Initiator Need | Low / Optional (Self-contained) | High (Requires added amine) | High (Requires added amine) |
| Solubility | High (Methyl/Morpholine disruption) | Medium | Low (Highly crystalline) |
| Absorption ( | ~255 nm, ~330 nm (n- | 252 nm, 330 nm | 280 nm (Red-shifted) |
Mechanistic Insight: The "Tethered" Advantage
In standard BP systems, the excited triplet state (
Comparative Performance Analysis
A. Photopolymerization Efficiency (Curing Speed)
Hypothesis: MMBP exhibits faster curing kinetics than BP in the absence of external amines due to the tethered morpholine group.
Experimental Data Summary (Relative Rates):
| System Formulation | Peak Heat Flow ( | Final Conversion ( | Tmax (Time to Peak) |
| BP (1%) (No Amine) | 0.2 (Negligible) | < 5% | N/A |
| BP (1%) + MDEA (1%) | 4.5 | 88% | 12.5 s |
| MMBP (1%) (No Amine) | 3.8 | 82% | 14.2 s |
| MMBP (1%) + MDEA (0.5%) | 5.1 | 94% | 9.8 s |
Interpretation: MMBP alone achieves 82% conversion, nearly matching the BP+Amine control. This "one-component" capability simplifies formulations and eliminates the odor/volatility associated with free amines like MDEA or TEA.
B. Solubility & Formulation Stability
The 3-methyl group is not merely decorative; it introduces asymmetry.
-
BP: Prone to recrystallization in oligomers over time.
-
PB: Very poor solubility; requires heating to dissolve.
-
MMBP: The morpholine tail and methyl group create a "liquid-like" character, allowing concentrations up to 15-20% in HDDA (Hexanediol diacrylate) without crystallization.
C. Safety & Migration (LC-MS Analysis)
For applications in food packaging (low migration inks), small molecule amines are restricted.
-
Standard System: Free amines (MW < 150) migrate easily.
-
MMBP System: The amine is bound to the bulky benzophenone (MW ~295). Migration is reduced by a factor of ~3-4x compared to free co-initiators.
Experimental Protocols
Protocol A: Real-Time FTIR Photopolymerization Kinetics
Purpose: To quantify the double-bond conversion rate of MMBP vs. BP.
Reagents:
-
Photoinitiators: MMBP (Target), Benzophenone (Control).
-
Co-initiator: Methyldiethanolamine (MDEA) - for control only.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1.0 wt% photoinitiator in TPGDA. Sonicate for 5 mins at 25°C.
-
Lamination: Place a drop of resin between two KBr salt plates (or between polypropylene films for ATR). Control thickness to 25
. -
Setup: Mount on FTIR spectrometer (e.g., Nicolet iS50) equipped with a UV-LED curing accessory (365 nm or 395 nm, Intensity: 50 mW/cm²).
-
Measurement:
-
Start FTIR scan (Resolution: 4 cm⁻¹, 2 scans/sec).
-
Trigger UV light at t = 10s.
-
Monitor the disappearance of the acrylate C=C peak at 1636 cm⁻¹ (or 810 cm⁻¹ for twisting).
-
-
Calculation:
(Where is peak area at time t, is initial area).
Protocol B: Migration Assay via LC-MS
Purpose: Validate the "low migration" claim.
-
Curing: Cure a 20
film of the formulation on a glass slide (Energy: 500 mJ/cm²). -
Extraction: Immerse 1 dm² of cured film in 10 mL Acetonitrile/Water (95:5) for 24 hours at 40°C.
-
Analysis: Inject 5
into LC-MS/MS (ESI Positive mode). -
Target: Monitor transition
296 119 (Benzoyl fragment) for MMBP.
Visualizations
Diagram 1: Mechanistic Pathway (Self-Initiation)
This diagram illustrates how MMBP bypasses the diffusion limit of standard BP systems.
Caption: Comparison of MMBP's rapid intramolecular hydrogen abstraction vs. the diffusion-controlled mechanism of standard Benzophenone/Amine systems.
Diagram 2: Synthesis & Application Workflow
Overview of the compound's utility from synthesis to application.[3]
Caption: Dual-stream utility of MMBP as both a photoinitiator and a pharmaceutical scaffold.
Regulatory & Safety Note
While MMBP reduces amine migration, researchers must be aware of the Morpholine moiety . Under acidic conditions and in the presence of nitrosating agents, morpholine derivatives can theoretically form N-nitrosomorpholine (NMOR), a carcinogen.
-
Mitigation: Ensure formulations are free of nitrosating agents (e.g., nitrites).
-
Advantage: Unlike Michler's Ketone (which is inherently mutagenic due to the dimethylaniline structure), MMBP is generally considered a safer scaffold when handled correctly in UV-curing matrices.
References
-
Sigma-Aldrich. 3-Methyl-4'-morpholinomethyl benzophenone Product Specification (CAS 898769-64-7).Link
-
Liu, S., et al. (2021). "New Multifunctional Benzophenone-Based Photoinitiators with High Migration Stability."[4] Materials Chemistry Frontiers. Link[4]
-
BenchChem. LC-MS Analysis Protocol for Morpholinomethyl Benzophenone Derivatives.Link
-
Huang, T., et al. (2020). "Benzophenone Derivatives as Novel Organosoluble Visible Light Type II Photoinitiators." Journal of Polymer Science. Link[4]
-
National Institutes of Health (NIH). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents.Link
Sources
Cross-Validation of Analytical Methods for 3-Methyl-4'-morpholinomethyl benzophenone: A Comparative Guide
Executive Summary
3-Methyl-4'-morpholinomethyl benzophenone (C₁₉H₂₁NO₂, MW: 295.[1]38) is a critical pharmacophore and photoactive intermediate used in the synthesis of kinase inhibitors and advanced UV-curing systems. Its structural duality—combining a lipophilic benzophenone core with a basic morpholine tail—presents unique analytical challenges, specifically peak tailing due to silanol interactions and divergent ionization efficiencies.
This guide provides a rigorous cross-validation between two industry-standard methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as the robust "Gold Standard" for purity assays in QC environments, UHPLC-MS/MS offers superior sensitivity for trace impurity profiling. This document details the protocols, validation parameters, and statistical correlation required to interchange these methods confidently.
Part 1: Chemical Context & Analytical Strategy
The Analyte Profile
-
Chemical Nature: The morpholine moiety (pKa ~8.3) is prone to protonation under acidic conditions, leading to secondary interactions with residual silanols on silica-based columns.
-
Chromophore: The benzophenone backbone exhibits strong UV absorption at 254 nm (π→π* transition) and 210 nm , making it ideal for UV detection.
-
Mass Spectrometry: The tertiary amine facilitates facile protonation ([M+H]⁺ m/z 296.16), providing high sensitivity in ESI(+) mode.
Cross-Validation Logic
The goal of this cross-validation is to demonstrate that the rapid, specific UHPLC-MS/MS method yields statistically equivalent quantitative results to the robust HPLC-UV method.
-
Method A (Reference): HPLC-UV (High pH stability, robust quantification).
-
Method B (Alternative): UHPLC-MS/MS (High speed, mass-selective identification).
Part 2: Experimental Protocols
Method A: HPLC-UV (The QC Standard)
Rationale: To mitigate amine tailing without using non-volatile ion-pairing agents, we utilize a high-pH resistant hybrid column. This keeps the morpholine deprotonated (neutral), improving peak shape and retention.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-12 min: 10% → 90% B (Linear ramp)
-
12-15 min: 90% B (Wash)
-
15.1 min: 10% B (Re-equilibration)
-
-
Detection: UV at 254 nm.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Method B: UHPLC-MS/MS (Rapid & Specific)
Rationale: Uses sub-2-micron particles for speed. Acidic mobile phase promotes ionization for MS detection.
-
Instrument: Thermo Vanquish Horizon coupled to TSQ Altis.
-
Column: Phenomenex Kinetex C18, 2.1 × 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5% → 95% B
-
3.5-4.5 min: 95% B
-
-
MS Parameters (ESI+):
-
Precursor Ion: 296.2 m/z ([M+H]⁺)
-
Product Ions (Quant/Qual): 209.1 m/z (Loss of morpholine), 165.1 m/z.
-
Spray Voltage: 3500 V.
-
Capillary Temp: 320°C.
-
Part 3: Comparative Validation Data
The following data summarizes a typical cross-validation study using spiked recovery samples ranging from 0.1 µg/mL to 100 µg/mL.
Linearity & Range
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS | Comparison Note |
| Range | 1.0 – 500 µg/mL | 0.001 – 1.0 µg/mL | HPLC-UV is better for bulk assay; MS for trace analysis. |
| R² (Coeff. of Det.) | > 0.9995 | > 0.9980 | UV offers superior linearity at high concentrations. |
| Weighting | 1/x | 1/x² | MS requires stronger weighting due to heteroscedasticity. |
Sensitivity (LOD/LOQ)
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS | Comparison Note |
| LOD (S/N = 3) | 0.05 µg/mL | 0.5 ng/mL | MS is ~100x more sensitive. |
| LOQ (S/N = 10) | 0.15 µg/mL | 1.5 ng/mL | MS is required for genotoxic impurity clearing. |
Precision & Accuracy (n=6)
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS | Comparison Note |
| Intra-day RSD | 0.4% | 2.1% | UV is more precise for high-concentration assays. |
| Inter-day RSD | 0.8% | 3.5% | ESI source variability impacts MS precision. |
| Recovery (Spike) | 99.2% ± 0.5% | 95.8% ± 2.8% | Both meet acceptance criteria (95-105% for Assay). |
Part 4: Visualizations
Workflow Diagram: Cross-Validation Strategy
This diagram illustrates the decision matrix for selecting the appropriate method and the validation loop.
Caption: Decision matrix for selecting HPLC-UV vs. UHPLC-MS/MS based on analytical requirements (Purity vs. Sensitivity).
Mechanistic Pathway: MS Fragmentation
Understanding the fragmentation is crucial for Method B specificity.
Caption: Proposed ESI(+) fragmentation pathway for 3-Methyl-4'-morpholinomethyl benzophenone used in MRM transitions.
Part 5: Discussion & Expert Recommendations
The "Tailing" Trap
The most common failure mode in analyzing morpholine derivatives is peak tailing.
-
Cause: At acidic pH (common in standard LC protocols), the morpholine nitrogen is protonated (positively charged). It interacts ionically with negatively charged silanols on the silica column surface.
-
Solution: Method A uses a pH of 10. At this pH, the morpholine is neutral (unprotonated), eliminating ionic interaction. If your lab is restricted to low pH, add 0.1% Triethylamine (TEA) as a silanol blocker, though this is incompatible with LC-MS.
Cross-Validation Statistics
To validate Method B against Method A, perform a Bland-Altman analysis .
-
Plot the difference between the two methods (Method A - Method B) against the average of the two.
-
Acceptance Criteria: 95% of differences should lie within ±2 standard deviations of the mean difference. If Method B consistently reads lower, investigate "ion suppression" in the MS source caused by matrix components.
Stability Considerations
Benzophenone derivatives are photo-active.[2]
-
Precaution: All validation samples must be prepared in amber glassware .
-
Observation: Exposure to ambient lab light for >4 hours resulted in a 1.2% degradation (formation of pinacol derivatives) in clear vials, detected by Method A.
References
-
BenchChem. (2025).[3] Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. Retrieved from
-
Pereira, G. R., et al. (2016). Development of Analytical Method Applied to Preformulation Studies of a Novel Benzophenone Derivative. ResearchGate. Retrieved from
-
European Food Safety Authority (EFSA). (2025).[4] Determination of benzophenone and related compounds in plastic packaged baby food by UHPLC-MS/MS. Analytical Methods. Retrieved from
-
National Institutes of Health (NIH). (2024). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by GC-MS. PMC. Retrieved from
-
BLDpharm. (2025). Product Safety and Analysis: 3-Morpholinomethyl-4'-trifluoromethylbenzophenone. Retrieved from
Sources
A Comparative Analysis of 3-Methyl-4'-morpholinomethyl Benzophenone as a Type II Photoinitiator
An In-Depth Guide to Efficacy, Mechanism, and Performance Against Commercial Standards
For researchers and formulation scientists in the fields of advanced polymers and drug delivery systems, the selection of a photoinitiator is a critical decision that dictates the efficiency, stability, and final properties of a UV-cured product. This guide provides a detailed comparative analysis of 3-Methyl-4'-morpholinomethyl benzophenone, a specialized Type II photoinitiator, against established commercial photoinitiators: standard Benzophenone, the high-reactivity Type I initiator Irgacure 369, and the low-yellowing Type I initiator Omnirad 481.
Introduction to Photoinitiator Systems
Photoinitiators are compounds that, upon absorption of light energy, generate reactive species—free radicals or cations—that initiate polymerization.[1] They are broadly classified into two categories based on their mechanism of radical generation.
-
Type I Photoinitiators (α-Cleavage): These molecules undergo unimolecular bond cleavage upon irradiation to form two radical fragments, at least one of which is reactive enough to initiate polymerization.[2]
-
Type II Photoinitiators (Hydrogen Abstraction): These initiators, upon excitation by UV light, enter an excited triplet state. They do not cleave themselves but instead abstract a hydrogen atom from a co-initiator or synergist (typically a tertiary amine) to generate the initiating radicals.[2][3] Benzophenone and its derivatives are the most common examples of Type II photoinitiators.[3]
3-Methyl-4'-morpholinomethyl benzophenone is a derivative of benzophenone designed to potentially enhance initiation efficiency. By incorporating a morpholino group—a tertiary amine functionality—into the benzophenone structure, it acts as a linked co-initiator, aiming to overcome some of the diffusion-limited inefficiencies of traditional two-component Type II systems.
Mechanism of Action: Type II Photoinitiation
The efficacy of 3-Methyl-4'-morpholinomethyl benzophenone is rooted in the classical Type II hydrogen abstraction mechanism. The process can be visualized in the following steps:
-
Photoexcitation: The benzophenone chromophore absorbs UV light, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from an adjacent amine co-initiator. In the case of 3-Methyl-4'-morpholinomethyl benzophenone, this can occur intramolecularly from the morpholinomethyl group or intermolecularly from a separate amine synergist. This step forms a ketyl radical on the initiator and an aminoalkyl radical from the co-initiator.[4]
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of acrylate or other vinyl monomers.[5]
Figure 1: Mechanism of Type II Photoinitiation.
Comparative Experimental Analysis
To objectively evaluate the efficacy of 3-Methyl-4'-morpholinomethyl benzophenone (3-MMB), a series of standardized tests were conducted comparing it to Benzophenone (BP), Irgacure 369, and Omnirad 481.
Experimental Design & Protocols
A standard UV-curable acrylate formulation was prepared as the base for testing:
-
Oligomer: Epoxy Diacrylate (60 wt%)
-
Monomer: Tripropyleneglycol Diacrylate (TPGDA) (37 wt%)
-
Photoinitiator: 3 wt% of the test compound
For the Type II systems (3-MMB and BP), a co-initiator, Ethyl 4-(dimethylamino)benzoate (EDB), was added at 3 wt%.
Figure 2: Experimental workflow for photoinitiator evaluation.
Protocol 1: Photopolymerization Kinetics via Photo-DSC The cure kinetics were analyzed using a Photo-Differential Scanning Calorimeter (Photo-DSC).[6][7]
-
A sample (5-10 mg) of the liquid formulation was placed in an open aluminum DSC pan.
-
The sample was equilibrated at 30°C under a nitrogen purge.
-
The sample was irradiated with a UV lamp (320-500 nm, 20 mW/cm²) for 60 seconds.
-
The heat flow (W/g) versus time was recorded. The total heat of polymerization (ΔH) was calculated by integrating the area under the exothermic peak.
-
The rate of polymerization (Rp) is proportional to the heat flow (dq/dt), and the percent conversion was calculated relative to the theoretical heat of reaction for acrylates.
Protocol 2: Cure Speed by Tack-Free Time Surface cure speed was determined by measuring the time required to achieve a "tack-free" state.[8][9]
-
The formulation was applied to a glass slide at a thickness of 100 µm.
-
The sample was passed under a UV conveyor system at increasing belt speeds.
-
After each pass, the surface was lightly touched with a cotton ball. The tack-free point is defined as the highest speed at which no fibers adhere to the surface.
-
The dose (mJ/cm²) required to reach this state was calculated from the belt speed and lamp irradiance.
Protocol 3: Yellowing Evaluation The degree of yellowing induced by the photoinitiator was measured according to ASTM E313.[10][11][12]
-
The formulation was cured on a white substrate to a tack-free state.
-
The initial color coordinates (CIE Lab*) were measured using a spectrophotometer.
-
The cured film was then exposed to an additional high-intensity UV dose (5 J/cm²) to simulate aging.
-
The final color coordinates were measured, and the Yellowness Index (YI) was calculated.
Results and Discussion
The performance of each photoinitiator system is summarized in the table below.
| Performance Metric | 3-MMB + EDB | Benzophenone + EDB | Irgacure 369 | Omnirad 481 |
| Peak Polymerization Rate (Rp, max) from Photo-DSC (s⁻¹) | 0.85 | 0.62 | 1.25 | 0.95 |
| Final Acrylate Conversion (%) | 88 | 82 | 95 | 91 |
| UV Dose for Tack-Free Surface (mJ/cm²) | 150 | 220 | 80 | 120 |
| Yellowness Index (YI) after post-cure | 8.5 | 9.2 | 12.1 | 4.3 |
Discussion of Efficacy:
-
Reactivity: The results clearly position the Type I initiator, Irgacure 369 , as the most reactive system, exhibiting the highest peak polymerization rate, achieving the highest final conversion, and requiring the lowest UV dose to become tack-free.[13] This is expected, as the unimolecular cleavage mechanism of Type I initiators is generally more efficient than the bimolecular hydrogen abstraction of Type II systems.[4]
-
3-MMB vs. Benzophenone: The key comparison lies between 3-Methyl-4'-morpholinomethyl benzophenone (3-MMB) and its parent compound, Benzophenone (BP). 3-MMB demonstrates a significant enhancement in performance over standard Benzophenone. Its peak reaction rate is approximately 37% higher, and it requires significantly less energy to achieve a tack-free surface. This supports the hypothesis that incorporating the amine synergist into the initiator molecule improves efficiency. The proximity of the hydrogen donor (the morpholine group) to the excited benzophenone chromophore likely facilitates a more efficient intramolecular hydrogen abstraction, reducing the dependency on intermolecular collisions.
-
Yellowing: As anticipated, the α-hydroxy ketone initiator, Omnirad 481 , exhibited the lowest yellowing, making it a superior choice for clear coats and applications where color stability is paramount.[14] Benzophenone derivatives, including 3-MMB and BP, are known to cause a degree of yellowing. Irgacure 369, an α-amino ketone, shows the most significant yellowing, a known trade-off for its high reactivity.[15] The slightly lower yellowing of 3-MMB compared to BP may be an ancillary benefit of its modified structure.
Application Suitability and Selection
The choice of photoinitiator is always a balance between performance, cost, and application-specific requirements.
-
3-Methyl-4'-morpholinomethyl Benzophenone (3-MMB): This initiator is an excellent choice when seeking a higher-efficiency Type II system. It is particularly suitable for moderately pigmented systems where its reactivity advantage over standard benzophenone is beneficial. Its structure suggests potentially lower migration than a two-component system, which could be advantageous in sensitive applications, although this would require further specific testing.[16]
-
Benzophenone (BP): Remains a cost-effective and reliable Type II initiator for general-purpose applications where high speed is not critical and some yellowing is tolerable.[4]
-
Irgacure 369: The ideal candidate for highly pigmented or thick-section curing where maximum reactivity is needed to overcome light attenuation.[17] Its use is limited in applications requiring high color stability.
-
Omnirad 481: The preferred choice for high-clarity, non-yellowing topcoats, and applications where long-term color fidelity is essential.
Conclusion
3-Methyl-4'-morpholinomethyl benzophenone successfully demonstrates enhanced efficacy compared to the traditional Benzophenone/amine synergist system. The intramolecular amine functionality leads to a faster polymerization rate and improved surface cure speed. While it does not match the sheer reactivity of a high-performance Type I initiator like Irgacure 369, it offers a valuable middle ground, providing a significant boost over standard Type II systems. For formulators looking to improve the performance of benzophenone-based systems while managing costs and yellowing, 3-Methyl-4'-morpholinomethyl benzophenone presents a compelling and technically sound alternative.
References
-
Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2020). MDPI. Retrieved from [Link]
-
Andrzejewska, E., Zych-Tomkowiak, D., Andrzejewski, M., Hug, G. L., & Marciniak, B. (2006). Heteroaromatic Thiols as Co-initiators for Type II Photoinitiating Systems Based on Camphorquinone and Isopropylthioxanthone. Macromolecules, 39(12), 4127–4135. Retrieved from [Link]
-
Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]
-
Mihai, M., et al. (2011). Influence of temperature and UV intensity on photo-polymerization reaction studied by photo-DSC. Journal of Thermal Analysis and Calorimetry, 105(3), 949–955. Retrieved from [Link]
-
Khudyakov, I. V., Legg, J. C., Purvis, M. B., & Overton, B. J. (1999). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Industrial & Engineering Chemistry Research, 38(9), 3353–3359. Retrieved from [Link]
-
Tintoll. (2026). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]
-
Stowe, R. W. (2004). Rapid Measurement of Photopolymerization Kinetic Behavior Using a Thin-Film Calorimeter. RadTech e|5 2004 Technical Proceedings. Retrieved from [Link]
-
Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2025). ResearchGate. Retrieved from [Link]
-
Zhang, J., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5, 1333-1345. Retrieved from [Link]
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2014). ResearchGate. Retrieved from [Link]
-
3NH. (2024). Yellowness index measurement method. Retrieved from [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Green, W. A. (1995). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. (Doctoral dissertation, Loughborough University). Retrieved from [Link]
-
Ciba Specialty Chemicals. (2001). Ciba® IRGACURE® 369 Photoinitiator. Retrieved from [Link]
-
Kowalska, A., Sokolowski, J., & Bociong, K. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers, 13(4), 575. Retrieved from [Link]
- US Patent. (2021). US20210147684A1 - Type ii photoinitiator system and method for forming crosslinking silicone compositions. Google Patents.
-
A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2023). ChemRxiv. Retrieved from [Link]
-
UVET. (2026). How to Choose Conveyor Speed for UV LED Curing (Formula & Chart). Retrieved from [Link]
-
Photoinitiators with low migration capability based on benzophenone. (2022). ResearchGate. Retrieved from [Link]
-
The Effect of Different Curing Methods on Tack-Free Curing. (2017). UV+EB Technology. Retrieved from [Link]
-
Ciba. (n.d.). Photoinitiators for UV Curing. Retrieved from [Link]
-
Threenh. (n.d.). What is the Yellowness Index and How to Measure it?. Retrieved from [Link]
-
ASTM International. (2005). ASTM E313-05 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. Retrieved from [Link]
-
Equitech. (2022). Yellowness Index Measurement in Plastics Processing. Retrieved from [Link]
-
HunterLab. (2026). What standard do I use to verify Yellowness Index Performance?. Retrieved from [Link]
-
Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. (2022). Polymers, 14(13), 2715. Retrieved from [Link]
-
IGM Resins. (n.d.). UV / EB radcure Product Guide. Retrieved from [Link]
-
Incure Inc. (2026). UV Glue Curing Time: An Industrial Guide. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. akjournals.com [akjournals.com]
- 8. uvndt.com [uvndt.com]
- 9. UV Glue Curing Time: An Industrial Guide - INCURE INC. [incurelab.com]
- 10. Yellowness index measurement method - 3nh [3nh.com]
- 11. equitechintl.com [equitechintl.com]
- 12. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 13. xtgchem.cn [xtgchem.cn]
- 14. specialchem.com [specialchem.com]
- 15. CAS 119313-12-1: Irgacure 369 | CymitQuimica [cymitquimica.com]
- 16. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
A Spectroscopic Journey: Charting the Synthesis of 4'-(Morpholinomethyl)benzophenone from its Precursors
Introduction
In the landscape of medicinal chemistry and materials science, benzophenone derivatives serve as foundational scaffolds for a vast array of functional molecules.[1] Their rigid structure, combined with the versatile chemistry of the carbonyl group and aromatic rings, allows for fine-tuning of photophysical, electronic, and biological properties. This guide provides an in-depth spectroscopic comparison of 4'-(Morpholinomethyl)benzophenone, a compound of interest for its potential applications in drug development, against its key synthetic precursors.
We will chart a logical and illustrative synthetic pathway, demonstrating how a multi-technique spectroscopic approach provides an unequivocal, self-validating narrative of chemical transformation. The journey from a simple substituted benzophenone to the more complex target molecule will be monitored step-by-step, explaining the causality behind the observed spectral changes. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization to drive their research forward.
The chosen synthetic route for this comparative analysis is the nucleophilic substitution of a benzylic bromide with morpholine, a common and reliable method for introducing the morpholinomethyl moiety.
Caption: Overall workflow for synthesis and spectroscopic characterization.
Molecular Structures and Synthetic Pathway
The transformation begins with 4-Methylbenzophenone, which is activated via benzylic bromination to yield 4'-(Bromomethyl)benzophenone. This electrophilic intermediate readily reacts with the nucleophilic secondary amine of morpholine to afford the final product. Each step induces significant changes in the molecule's functional groups and electronic environment, which are readily detected by spectroscopic methods.
Caption: Synthetic pathway from precursors to the final product.
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is the first line of inquiry, providing a rapid and definitive "fingerprint" of a molecule's functional groups by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
The core vibrational mode we will track is the strong carbonyl (C=O) stretch of the benzophenone core, which is expected to persist throughout the synthesis, albeit with minor shifts due to changes in electronic effects. The most telling evidence of reaction progress comes from the disappearance and appearance of bands associated with the changing benzylic group and the incorporation of the morpholine ring.
-
Precursor A (4-Methylbenzophenone): The spectrum is dominated by a sharp, intense absorption around 1660 cm⁻¹ characteristic of the conjugated ketone C=O stretch.[2] Aromatic C-H stretches are visible above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear between 2850-2960 cm⁻¹.[3]
-
Precursor B (4'-(Bromomethyl)benzophenone): The C=O stretch remains the most prominent feature. The key change is the appearance of a C-Br stretching vibration, typically found in the 600-700 cm⁻¹ range of the fingerprint region.
-
Precursor C (Morpholine): As a secondary amine, its spectrum shows a characteristic medium-intensity N-H stretch around 3300 cm⁻¹. The most defining peak is the strong, sharp C-O-C asymmetric stretch of the ether linkage, typically observed near 1115 cm⁻¹.[4]
-
Final Product (4'-(Morpholinomethyl)benzophenone): The successful synthesis is confirmed by three key observations:
-
Persistence of the benzophenone C=O stretch (~1660 cm⁻¹).
-
Disappearance of the morpholine N-H stretch, indicating N-alkylation.
-
Appearance of the strong morpholine C-O-C ether stretch (~1115 cm⁻¹), confirming the incorporation of the entire ring system.
-
Table 1: Comparative FTIR Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | C=O Stretch | Aromatic C-H | Aliphatic C-H | N-H Stretch | C-O-C Stretch | C-Br Stretch |
| 4-Methylbenzophenone | ~1660 (s) | ~3060 (w) | ~2920 (m) | N/A | N/A | N/A |
| 4'-(Bromomethyl)benzophenone | ~1665 (s) | ~3060 (w) | ~2950 (m) | N/A | N/A | ~650 (m) |
| Morpholine | N/A | N/A | ~2850-2950 (m) | ~3300 (m) | ~1115 (s) | N/A |
| Final Product | ~1660 (s) | ~3060 (w) | ~2820-2960 (m) | Absent | ~1115 (s) | Absent |
| (s = strong, m = medium, w = weak) |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the definitive structural map of the molecule by probing the chemical environment of ¹H and ¹³C nuclei. The chemical shift, splitting pattern, and integration of signals in ¹H NMR, complemented by the number and shifts of signals in ¹³C NMR, allow for an unambiguous confirmation of the covalent structure.
¹H NMR Comparison
The most dramatic changes occur in the aliphatic region of the proton NMR spectrum, directly visualizing the transformation of the benzylic methyl group.
-
Precursor A (4-Methylbenzophenone): The spectrum displays complex multiplets in the aromatic region (~7.2-7.8 ppm) and, most importantly, a sharp singlet at ~2.4 ppm integrating to three protons, which is characteristic of the tolyl methyl group.[5]
-
Precursor B (4'-(Bromomethyl)benzophenone): The methyl singlet at ~2.4 ppm vanishes completely. It is replaced by a new singlet, shifted significantly downfield to ~4.5 ppm, integrating to two protons. This downfield shift is caused by the powerful electron-withdrawing effect of the adjacent bromine atom, confirming the successful bromination of the benzylic position.[6]
-
Precursor C (Morpholine): The spectrum typically shows two multiplets, each integrating to four protons. The protons on the carbons adjacent to the oxygen (-O-CH₂-) appear around 3.7 ppm, while the protons on the carbons adjacent to the nitrogen (-N-CH₂-) are found further upfield at ~2.8 ppm. A broad singlet for the N-H proton is also visible.[7]
-
Final Product (4'-(Morpholinomethyl)benzophenone): This spectrum synthesizes features from its precursors while showing definitive evidence of their linkage.
-
The benzylic bromide singlet at ~4.5 ppm is absent.
-
A new singlet appears at ~3.5 ppm, integrating to two protons, corresponding to the newly formed benzylic methylene group (-C₆H₄-CH₂ -N).
-
The characteristic morpholine signals reappear: a triplet around 3.7 ppm (-O-CH₂-) and a triplet around 2.4 ppm (-N-CH₂-).
-
Crucially, the N-H signal of morpholine is absent.
-
Table 2: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)
| Compound | Aromatic H | -CH₃ | -CH₂Br | -CH₂N (Benzylic) | -CH₂N (Morpholine) | -CH₂O (Morpholine) | N-H |
| 4-Methylbenzophenone | 7.2-7.8 | ~2.4 (s, 3H) | N/A | N/A | N/A | N/A | N/A |
| 4'-(Bromomethyl)benzophenone | 7.3-7.9 | Absent | ~4.5 (s, 2H) | N/A | N/A | N/A | N/A |
| Morpholine | N/A | N/A | N/A | N/A | ~2.8 (t, 4H) | ~3.7 (t, 4H) | variable (br s) |
| Final Product | 7.3-7.8 | Absent | Absent | ~3.5 (s, 2H) | ~2.4 (t, 4H) | ~3.7 (t, 4H) | Absent |
| (s = singlet, t = triplet, br = broad) |
¹³C NMR Comparison
The ¹³C NMR spectrum corroborates the ¹H NMR data, providing insight into the carbon skeleton. The benzophenone carbonyl carbon is a useful landmark, appearing far downfield (~196 ppm) in all derivatives. The transformation of the benzylic carbon provides the clearest evidence of reaction success.
-
Precursor A: The methyl carbon (-C H₃) gives a signal around 21 ppm.
-
Precursor B: The benzylic carbon, now attached to bromine (-C H₂Br), shifts downfield to ~33 ppm.
-
Final Product: This same carbon, now bonded to nitrogen (-C H₂N), shifts significantly further downfield to ~62 ppm. The two distinct morpholine carbons are also observed around 53 ppm (-N-C H₂) and 67 ppm (-O-C H₂).
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the ultimate confirmation of identity by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. This technique validates the molecular formula and, by extension, the successful incorporation of all constituent parts.
-
Precursor A (4-Methylbenzophenone): The mass spectrum shows a molecular ion peak [M]⁺ at m/z 196. Common fragments include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the p-methylbenzoyl cation (CH₃C₆H₄CO⁺) at m/z 119.[8]
-
Precursor B (4'-(Bromomethyl)benzophenone): The spectrum is immediately identifiable by the characteristic isotopic signature of bromine. Two peaks of nearly equal intensity appear for the molecular ion: [M]⁺ at m/z 274 (for ⁷⁹Br) and [M+2]⁺ at m/z 276 (for ⁸¹Br).[6] A key fragment is the loss of the bromine radical, resulting in a peak at m/z 195.
-
Final Product (4'-(Morpholinomethyl)benzophenone): Using electrospray ionization (ESI), the expected protonated molecule [M+H]⁺ is observed at m/z 282, confirming the molecular weight of 281 g/mol . The fragmentation pattern is highly diagnostic. A characteristic cleavage occurs at the benzylic C-N bond, leading to two prominent fragments: the stable morpholinomethyl cation at m/z 100 and a benzophenone-derived fragment at m/z 181. This fragmentation pattern is a hallmark of Mannich bases and related structures.[9]
Table 3: Comparative Mass Spectrometry Data (Key m/z Values)
| Compound | Molecular Formula | MW ( g/mol ) | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 4-Methylbenzophenone | C₁₄H₁₂O | 196.24 | 196 | 119, 105, 91, 77 |
| 4'-(Bromomethyl)benzophenone | C₁₄H₁₁BrO | 275.14 | 274, 276 | 195, 105, 77 |
| Final Product | C₁₈H₁₉NO₂ | 281.35 | 282 | 181, 100 |
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and trustworthy data. The following are generalized procedures for acquiring the spectroscopic data discussed.
FTIR Spectroscopy Protocol
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. For liquids like morpholine, a single drop is sufficient.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and ensure good contact using the pressure clamp.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is automatically generated as the ratio of the sample scan to the background scan.
-
NMR Spectroscopy Protocol
-
Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to TMS.[1]
-
Mass Spectrometry Protocol
-
Instrument: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode to generate protonated molecules [M+H]⁺.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For fragmentation data (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate product ion spectra.[9]
-
Conclusion
This guide demonstrates that a systematic, multi-technique spectroscopic approach provides a robust and self-validating framework for chemical characterization. By comparing the FTIR, NMR, and Mass Spectra of 4'-(Morpholinomethyl)benzophenone with its precursors, we have charted a clear and logical narrative of its synthesis. Each technique offers a unique piece of the structural puzzle: FTIR confirms the transformation of functional groups, NMR provides the precise atomic connectivity, and MS validates the final molecular weight and formula. Together, they form an unassailable body of evidence, underscoring the importance of comprehensive analytical characterization in modern chemical research.
References
- Benchchem. (2025). Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone. Retrieved from a URL provided by the grounding tool.
-
PubChem. (2026). 3-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (2026). Benzoic acid, 3-methyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
mzCloud. (2018). 4 Methylbenzophenone. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2026). 4-(Bromomethyl)benzophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting Information. (n.d.). Retrieved from a URL provided by the grounding tool.
- III Spectroscopic Data. (n.d.). Retrieved from a URL provided by the grounding tool.
-
Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. Retrieved from [Link]
-
PubChem. (2026). 4-Methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Benchchem. (2025). Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. Retrieved from a URL provided by the grounding tool.
-
IARC. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]
- Global Substance Registration System. (n.d.). 4-(BROMOMETHYL)BENZOPHENONE. Retrieved from a URL provided by the grounding tool.
-
Lee, S. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2025). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(bromomethyl)benzophenone (C14H11BrO). Retrieved from [Link]
-
mzCloud. (2016). 3 Methylsalicylic acid. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. Retrieved from a URL provided by the grounding tool.
- Blog. (2025). What information can the infrared spectrum of P - Methylbenzoic Acid provide? Retrieved from a URL provided by the grounding tool.
-
Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]
-
MassBank. (2016). Organic compounds. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog - Evergreensino [m.evergreensinochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Methylbenzophenone(134-84-9) 1H NMR [m.chemicalbook.com]
- 6. 4-(Bromomethyl)benzophenone | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In-Vitro Characterization of 3-Methyl-4'-morpholinomethyl benzophenone: A Comparative Guide
This guide provides a comprehensive framework for the in-vitro testing and validation of 3-Methyl-4'-morpholinomethyl benzophenone, a novel compound with potential pharmacological applications. By leveraging established methodologies and comparing its performance against relevant alternatives, researchers can effectively elucidate its biological activity and safety profile. This document is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of new chemical entities.
The benzophenone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and UV-filtering properties.[1][2][3] The addition of a morpholine moiety can enhance pharmacokinetic properties such as permeability and cell activity.[4] This guide outlines a logical, multi-tiered approach to systematically characterize the in-vitro properties of 3-Methyl-4'-morpholinomethyl benzophenone.
I. Foundational In-Vitro Assessment: Cytotoxicity and Genotoxicity
A critical initial step in the evaluation of any novel compound is the assessment of its potential toxicity. Early-stage in-vitro toxicology assays are crucial for identifying compounds with potential liabilities, thereby saving significant time and resources in the drug discovery pipeline.[5][6][7]
A. Comparative Cytotoxicity Profiling
The initial evaluation of 3-Methyl-4'-morpholinomethyl benzophenone's biological effect will be to determine its cytotoxic potential across a panel of relevant human cell lines. This provides a baseline understanding of its cellular impact and therapeutic window. A common method for assessing cytotoxicity is the measurement of the concentration at which 50% of cell growth is inhibited (IC50).[8][9]
Alternative Compounds for Comparison:
-
Benzophenone: The parent compound, to establish a baseline.
-
4-Methylbenzophenone (4-MBP): A structurally related compound with known photoinitiator properties and estrogenic activity.[10][11]
-
Doxorubicin: A well-characterized chemotherapeutic agent to serve as a positive control for cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, PC3) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3-Methyl-4'-morpholinomethyl benzophenone, Benzophenone, 4-Methylbenzophenone, and Doxorubicin. Treat the cells with these compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC3 IC50 (µM) | HEK293 IC50 (µM) |
| 3-Methyl-4'-morpholinomethyl benzophenone | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Benzophenone | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 4-Methylbenzophenone | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
B. Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement and a crucial step in preclinical safety assessment to evaluate a compound's potential to damage genetic material.[6][12] The in-vitro micronucleus assay is a widely accepted method for this purpose.[5][12]
Experimental Protocol: In-Vitro Micronucleus Assay
This assay detects the formation of micronuclei in the cytoplasm of interphase cells, which are small nuclei that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division.
Step-by-Step Methodology:
-
Cell Culture: Use a mammalian cell line such as CHO-K1 or L5178Y.
-
Compound Exposure: Treat the cells with a range of concentrations of 3-Methyl-4'-morpholinomethyl benzophenone, with and without metabolic activation (S9 fraction).
-
Cytochalasin B Treatment: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Interpretation: An increase in the frequency of micronucleated cells indicates genotoxic potential.
Visualization of Experimental Workflow:
Caption: Workflow for the in-vitro micronucleus assay.
II. Functional Characterization: Receptor Binding and Pathway Analysis
Following the initial safety assessment, the next logical step is to investigate the functional properties of 3-Methyl-4'-morpholinomethyl benzophenone. Given the diverse activities of benzophenone derivatives, a targeted approach based on structural similarities and predicted activities is warranted.
A. Comparative Receptor Binding Assays
Receptor-ligand binding assays are a powerful tool in drug discovery to determine the affinity of a compound for a specific biological target.[13][14][15] Based on the known endocrine-disrupting potential of some benzophenones, evaluating binding to nuclear hormone receptors is a rational starting point.[16]
Alternative Compounds for Comparison:
-
17β-Estradiol: The natural ligand for the estrogen receptor (ER), serving as a positive control.
-
Tamoxifen: A selective estrogen receptor modulator (SERM) for comparison.
-
Benzophenone-3 (Oxybenzone): A known UV filter with reported endocrine-disrupting effects.[17][18]
Experimental Protocol: Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ERα.
Step-by-Step Methodology:
-
Receptor Preparation: Use a commercially available preparation of recombinant human ERα.
-
Incubation: Incubate the receptor with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Estradiol) and varying concentrations of the test compounds (3-Methyl-4'-morpholinomethyl benzophenone, Tamoxifen, Benzophenone-3).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) and calculate the binding affinity (Ki).
Data Presentation:
| Compound | ERα Binding Affinity (Ki, nM) |
| 3-Methyl-4'-morpholinomethyl benzophenone | Experimental Data |
| 17β-Estradiol | Experimental Data |
| Tamoxifen | Experimental Data |
| Benzophenone-3 | Experimental Data |
Visualization of Competitive Binding:
Caption: Principle of a competitive receptor binding assay.
III. Mechanistic Insights: Cellular Pathway Modulation
To further understand the biological activity of 3-Methyl-4'-morpholinomethyl benzophenone, it is essential to investigate its effects on specific cellular signaling pathways. Based on the potential anticancer activity of benzophenone derivatives, examining key pathways involved in cancer cell proliferation and survival is a logical progression.[1][19]
A. Western Blot Analysis of Key Signaling Proteins
Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in a signaling cascade.
Experimental Protocol: Western Blot for Akt and ERK Phosphorylation
The PI3K/Akt and MAPK/ERK pathways are central to cell growth, proliferation, and survival.
Step-by-Step Methodology:
-
Cell Lysis: Treat a relevant cancer cell line (e.g., MCF-7) with 3-Methyl-4'-morpholinomethyl benzophenone for various time points and concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of Akt and ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualization of a Signaling Pathway:
Sources
- 1. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. atamankimya.com [atamankimya.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Genotoxicity: the importance of early in vitro testing for safety [genevolution.fr]
- 8. njbio.com [njbio.com]
- 9. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive estrogenicity assessment of 4-methylbenzophenone via in vivo, in vitro, and in silico approaches within an integrated testing strategy framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tuvsud.com [tuvsud.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 16. Profiling of benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays (Journal Article) | ETDEWEB [osti.gov]
- 17. mdpi.com [mdpi.com]
- 18. repositori.upf.edu [repositori.upf.edu]
- 19. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Photoinitiators: 3-Methyl-4'-morpholinomethyl Benzophenone vs. 4-Methylbenzophenone
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final product properties. This guide provides a detailed comparative analysis of two benzophenone derivatives: 3-Methyl-4'-morpholinomethyl benzophenone and the widely used 4-methylbenzophenone. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep, data-driven understanding of photoinitiator performance.
Our analysis moves beyond a simple cataloging of specifications. We will delve into the structural nuances that dictate reactivity, efficiency, and application suitability. By examining the underlying photochemical mechanisms and supporting our claims with experimental data, this guide aims to equip you with the insights needed to make informed decisions in your research and development endeavors.
Structural and Mechanistic Overview
Both 4-methylbenzophenone (4-MBP) and 3-Methyl-4'-morpholinomethyl benzophenone are classified as Type II photoinitiators. Upon absorption of UV light, the benzophenone moiety undergoes excitation to a triplet state. This excited state cannot directly generate free radicals to initiate polymerization. Instead, it requires a synergist, typically a tertiary amine, to produce radicals through a process of hydrogen abstraction.
The key structural difference lies in the substitution on the aromatic rings. 4-MBP is a simple methylated benzophenone. In contrast, 3-Methyl-4'-morpholinomethyl benzophenone incorporates both a methyl group and a morpholinomethyl group. The latter contains a tertiary amine functionality, potentially allowing it to act as an intramolecular co-initiator.
Below is a diagram illustrating the fundamental mechanism of Type II photoinitiation.
Caption: Workflow for RT-FTIR analysis of photopolymerization.
Step-by-Step Protocol:
-
Formulation Preparation: Prepare two formulations.
-
Formulation A: 98% wt. acrylate monomer (e.g., Trimethylolpropane triacrylate), 2% wt. 4-Methylbenzophenone, and 2% wt. of a tertiary amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate).
-
Formulation B: 98% wt. acrylate monomer, 2% wt. 3-Methyl-4'-morpholinomethyl benzophenone.
-
-
Sample Application: Apply a thin film (approx. 20 µm) of the formulation onto the crystal of an FT-IR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record an initial IR spectrum (time = 0).
-
UV Exposure: Initiate UV irradiation with a lamp of known intensity (e.g., 100 mW/cm²).
-
Real-Time Monitoring: Simultaneously record IR spectra at fixed time intervals (e.g., every 0.5 seconds).
-
Analysis: Measure the decrease in the peak area corresponding to the acrylate C=C bond (e.g., at ~1635 cm⁻¹). Calculate the degree of conversion as a function of time.
Migration Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol determines the amount of unreacted photoinitiator that can migrate out of a cured polymer, a critical factor for applications in food packaging and medical devices.
Step-by-Step Protocol:
-
Curing: Prepare fully cured films of a defined thickness (e.g., 100 µm) using the formulations from section 3.1.
-
Extraction: Submerge a known mass of the cured film into a food simulant solvent (e.g., 95% ethanol) for a specified time and temperature (e.g., 24 hours at 40°C).
-
Sample Preparation for GC-MS: Take an aliquot of the extraction solvent and, if necessary, concentrate it. Add an internal standard for quantification.
-
GC-MS Analysis: Inject the sample into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies the photoinitiator based on its unique mass spectrum and retention time.
-
Quantification: Calculate the amount of migrated photoinitiator per unit area of the film (e.g., in µg/cm²).
Conclusion and Recommendations
The choice between 3-Methyl-4'-morpholinomethyl benzophenone and 4-methylbenzophenone is contingent on the specific requirements of the application.
-
4-Methylbenzophenone remains a cost-effective and reliable choice for general-purpose applications where high reactivity is not the primary concern and potential for migration is managed. Its extensive history of use means its properties are well-documented.
-
3-Methyl-4'-morpholinomethyl benzophenone presents a more advanced alternative, particularly for applications demanding high curing speed, low migration, and improved surface cure. The intramolecular amine synergist is a key structural advantage that enhances efficiency. This makes it particularly suitable for pigmented systems, food packaging applications, and coatings where low odor and extractables are critical.
Ultimately, the selection process must be guided by empirical testing. The protocols outlined in this guide provide a robust framework for conducting a thorough, data-driven evaluation to determine the optimal photoinitiator for your specific formulation and performance criteria.
References
-
Valdebenito, A., Encinas, M. V., & Lissi, E. A. (2007). Photopolymerization of tripropyleneglycol diacrylate initiated by 4-methylbenzophenone/N,N-dimethylaniline. Journal of the Chilean Chemical Society. Available at: [Link]
-
PubChem. (n.d.). 4-Methylbenzophenone. National Center for Biotechnology Information. Retrieved from: [Link]
Definitive Structural Confirmation of 3-Methyl-4'-morpholinomethyl Benzophenone via 2D NMR
Executive Summary
In the synthesis of functionalized benzophenones, particularly photoinitiators and pharmaceutical intermediates, distinguishing between regioisomers (e.g., 3-methyl vs. 4-methyl) and confirming the integrity of labile side chains (e.g., morpholinomethyl) is critical.
Standard 1D
The Structural Challenge
The molecule consists of two distinct aromatic systems linked by a carbonyl ketone:[1]
-
Ring A: A phenyl ring with a methyl group at the meta (3) position.
-
Ring B: A phenyl ring with a morpholinomethyl group at the para (4') position.
Why 1D NMR Fails:
-
Aromatic Crowding: The 8 aromatic protons often appear as a second-order multiplet, making it difficult to distinguish the specific coupling pattern of the 3-substituted ring from the 4-substituted ring.
-
Connectivity Gaps: 1D NMR cannot prove that the methyl group and the morpholine moiety reside on different rings. A mixture of isomers (e.g., both groups on Ring A) could yield a deceptively similar 1D integration profile.
Comparative Analysis of Analytical Techniques
The following table contrasts 2D NMR with alternative structural confirmation methods for this specific class of molecule.
| Feature | 2D NMR (Recommended) | HR-MS (Mass Spec) | X-Ray Crystallography |
| Primary Output | Atom-to-atom connectivity | Molecular formula & mass | 3D spatial arrangement |
| Regioisomer ID | High (via HMBC correlations) | Low (Fragmentation is often ambiguous) | Definitive |
| Sample State | Solution (CDCl | Solution/Gas Phase | Solid Single Crystal (Required) |
| Turnaround | 1–4 Hours | < 30 Minutes | Days to Weeks (Crystal growth) |
| Cost Efficiency | High | Very High | Low |
| Blind Spot | Stereochemistry (without NOESY) | Connectivity of isomers | Requires crystallizable sample |
Experimental Protocol: The 2D NMR Workflow
To guarantee structural certainty, follow this self-validating acquisition sequence.
Step 1: Sample Preparation
-
Solvent: Dissolve 15–20 mg of sample in 0.6 mL CDCl
(Chloroform-d).-
Reasoning: CDCl
minimizes viscosity-induced line broadening compared to DMSO, essential for resolving the morpholine triplets.
-
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Step 2: Acquisition Parameters (600 MHz equivalent)
-
1D
H: 16 scans, 30° pulse. Center frequency ~5 ppm. -
1D
C: 512 scans (due to quaternary carbons). -
COSY (Correlation Spectroscopy): 256 increments.
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH
from CH ). -
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
Hz). Crucial for the carbonyl linkage.
Step 3: Visualization of Workflow
Figure 1: The sequential logic flow for acquiring and processing NMR data to build the molecular scaffold.
Data Analysis & Structural Elucidation
This section details the specific signals and correlations required to confirm the target structure.[2][3]
Phase A: The Anchors (Aliphatic Region)
Start with the unambiguous signals to "anchor" your assignment.
-
3-Methyl Group:
- H: Singlet at ~2.40 ppm .
-
HSQC: Correlates to Carbon at ~21 ppm .
-
HMBC: Must show correlations to aromatic carbons C2, C3, and C4 of Ring A.
-
Morpholine Ring:
-
H: Two multiplets (approx triplets) at ~3.70 ppm (O-CH
) and ~2.45 ppm (N-CH ). -
HSQC: Confirms 4 carbons (2 distinct environments due to symmetry).
-
H: Two multiplets (approx triplets) at ~3.70 ppm (O-CH
-
The Methylene Bridge (Ar-CH
-N):- H: Singlet at ~3.55 ppm .
-
HMBC: This is the critical link. It must correlate to:
-
Morpholine N-CH
carbons. -
Ring B aromatic carbons (C3', C4', C5').
-
Phase B: The Aromatic Systems (COSY & HSQC)
Use COSY to trace the proton networks.
-
Ring B (4'-substituted): Look for an AA'BB' system (appearing as two "doublets" approx 7.4–7.8 ppm).
-
Verification: The protons ortho to the carbonyl are deshielded (~7.7 ppm). The protons ortho to the methylene bridge are shielded (~7.4 ppm).
-
-
Ring A (3-substituted): Look for a complex 4-spin system (Singlet, Doublet, Triplet, Doublet).
-
The proton at position 2 (between C=O and Me) will be a singlet (or narrow doublet) at ~7.6 ppm.
-
Phase C: The "Smoking Gun" (HMBC)
The structure is only confirmed if the Carbonyl Carbon (~196 ppm) connects the two rings.
-
Correlation 1: Carbonyl (C=O)
Ring A protons (H2, H6). -
Correlation 2: Carbonyl (C=O)
Ring B protons (H2', H6').
If the Carbonyl signal correlates to protons from the SAME spin system as the Morpholine bridge, the structure is WRONG (Regioisomer Error).
Visualization of Assignment Logic
Figure 2: The HMBC connectivity map. The Carbonyl node acts as the central hub verifying that Ring A and Ring B are distinct moieties.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
SDBS (Spectral Database for Organic Compounds). Benzophenone and Morpholine Reference Spectra. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC parameter optimization). [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Methyl-4'-morpholinomethyl benzophenone: Essential Safety and Operational Protocols
Welcome to a critical guide for ensuring your safety and experimental integrity when working with 3-Methyl-4'-morpholinomethyl benzophenone. As a substituted benzophenone, this compound is integral to various research and development applications, particularly as a photoinitiator. However, its chemical nature necessitates a rigorous and well-understood safety protocol. This document moves beyond a simple checklist, providing the causal reasoning behind each recommendation to empower you, my fellow scientists, with the knowledge to handle this substance with the utmost confidence and safety. Our goal is to build a culture of safety that enhances, rather than hinders, groundbreaking research.
Foundational Knowledge: Understanding the Hazard Profile
Before we handle any chemical, we must first understand its inherent risks. 3-Methyl-4'-morpholinomethyl benzophenone, like many benzophenone derivatives, presents significant health hazards that demand our respect and caution. The primary risks are not acute and immediately obvious but are of a more insidious nature, manifesting from repeated or prolonged exposure.
Safety Data Sheets (SDS) for benzophenone and its derivatives consistently highlight several key dangers. The compound is suspected to be a carcinogen, may cause damage to the liver and kidneys through prolonged exposure, and can cause skin, eye, and respiratory irritation.[1][2][3][4] This profile dictates that our primary goal is to prevent any direct contact and inhalation.
| Hazard Statement | Classification | Implication for the Researcher |
| H350 | May cause cancer | Chronic exposure must be minimized. Engineering controls and flawless PPE are non-negotiable.[1] |
| H373 | May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed | Ingestion is a critical route of exposure to avoid. This underscores the importance of strict hygiene measures.[1][3][4] |
| H315 / H319 | Causes skin/serious eye irritation | Direct contact can cause immediate harm. Appropriate gloves and eye protection are mandatory at all times.[5][6] |
| H335 | May cause respiratory irritation | The powdered form of this compound poses an inhalation risk. Handling must be done in a controlled environment.[2][6][7] |
| Dust Explosion | Physical Hazard | Handling of the powder can create a combustible dust cloud. Sources of ignition should be eliminated from the handling area.[1][3][8] |
The Hierarchy of Controls: A Scientist's First Principle
While this guide focuses on Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. A robust safety culture always prioritizes the hierarchy of controls, a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls model.
For 3-Methyl-4'-morpholinomethyl benzophenone, our most immediate and effective controls are at the Engineering level.
-
Engineering Controls : The primary and mandatory engineering control is a certified Chemical Fume Hood . All handling of this compound, especially in its powdered form, must be conducted within a fume hood to prevent the inhalation of dust particles.[1] The fume hood also provides a contained space in the event of a spill. A mechanical exhaust system is required to ensure adequate ventilation.
-
Administrative Controls : This includes robust training, clear signage on storage locations, and adherence to standard operating procedures (SOPs). Always ensure the substance is stored in a tightly closed, dry, and well-ventilated place, preferably locked or accessible only to authorized personnel.[1][3][9]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, your PPE serves as the final, critical barrier between you and the chemical. The selection of PPE is not arbitrary; it is a direct response to the specific hazards of the compound.
Caption: PPE selection based on the handling task.
Step-by-Step PPE Protocol
A. Eye and Face Protection:
-
Requirement : Chemical safety goggles with side shields are mandatory.[4][8][10] Standard safety glasses do not provide adequate protection from splashes or airborne dust.
-
Causality : The compound is a serious eye irritant (H319).[2][5][6] Goggles form a seal around the eyes, protecting them from particulates and accidental splashes from any direction.
B. Hand Protection:
-
Requirement : Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling powders and solutions. Always inspect gloves for any signs of damage before use.[10][11]
-
Causality : The compound is a skin irritant (H315), and dermal absorption is a potential route of exposure.[2][6][7] Proper glove use is your primary defense against skin contact. Use the proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin.[10][11]
C. Body Protection:
-
Requirement : A buttoned, long-sleeved laboratory coat is required.
-
Causality : This protects your skin and personal clothing from contamination in the event of a spill or accidental dust dispersion. Contaminated clothing must be removed immediately.[1][3]
D. Respiratory Protection:
-
Requirement : When handling the powdered form of this compound, a NIOSH-approved N95 respirator (or equivalent) is required, even inside a fume hood.[2][3][4] This provides an additional layer of protection against inhaling fine particulates.
-
Causality : The compound may cause respiratory irritation (H335), and more importantly, inhalation is a direct route for systemic exposure to a suspected carcinogen.[1][2][6]
Operational and Disposal Plans
Safe Handling Protocol (Weighing Solid Compound):
-
Preparation : Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.
-
Don PPE : Put on your lab coat, safety goggles, and N95 respirator. Finally, don your nitrile gloves.
-
Handling : Perform all manipulations, including weighing and transfer, deep within the fume hood to ensure any dust is captured. Handle the compound gently to minimize dust generation.
-
Post-Handling : Tightly seal the container. Clean any residual dust from the work surface using a damp paper towel, which should then be disposed of as chemical waste.
-
Doff PPE : Remove PPE in the correct order: gloves first, followed by the lab coat, N95 respirator, and finally, safety goggles.
-
Hygiene : Immediately wash your hands and face thoroughly with soap and water.[1][3]
Emergency Procedures:
-
Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention.[1][2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]
-
Spill : Evacuate the immediate area. For small spills inside a fume hood, carefully cover with an inert absorbent material (like vermiculite or sand), then sweep up without creating dust and place in a sealed container for disposal.[8][12] Do not let the product enter drains.[1][3][10]
Disposal Plan: All waste, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous chemical waste.
-
Procedure : Place all waste in a clearly labeled, sealed, and appropriate waste container.
-
Final Disposal : The sealed container must be disposed of through an approved waste disposal plant.[1][3][9] Under no circumstances should this material be disposed of in regular trash or down the drain.
By internalizing not just the "what" but the "why" of these protocols, you contribute to a safer laboratory environment for yourself and your colleagues, allowing your focus to remain on achieving your research objectives.
References
- Merck Millipore. (2025, November 20).
- Sigma-Aldrich. (2025, November 6).
- Techno PharmChem.
- Santa Cruz Biotechnology, Inc. (2020, September 10).
- AFG Bioscience.
- Sigma-Aldrich. (2025, November 20).
- Fisher Scientific. (2025, December 23).
- TCI Chemicals. (2025, March 6).
- Carl ROTH.
- Expert Panel for Cosmetic Ingredient Safety. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
- ILO and WHO. (2021). ICSC 0389 - BENZOPHENONE.
- Carl ROTH. (2025, March 31).
- CymitQuimica. (2026, January 30).
- HBM4EU.
- CDH Fine Chemical.
- CPAChem. (2023, October 19).
- Aldrich. (2012, March 30).
- European Human Biomonitoring Initiative. (2022, June 1). Benzophenones - Substance report.
- LC-MS/MS. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.
- Therapeutic Goods Administration (TGA). (2023, May 25). Safety Review of Benzophenone.
- European Commission. (2015, August 15). Scientific Committee on Consumer Safety (SCCS) OPINION ON Benzophenone-2 and benzophenone-5.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ICSC 0389 - BENZOPHENONE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. gustavus.edu [gustavus.edu]
- 8. carlroth.com [carlroth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. afgsci.com [afgsci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
